Technical Documentation Center

Methyl 2-chloro-4-cyano-6-fluorobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-chloro-4-cyano-6-fluorobenzoate

Core Science & Biosynthesis

Foundational

CAS 1258298-28-0 molecular weight and 3D chemical structure

An In-Depth Technical Guide on the Molecular Architecture and Synthetic Utility of Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS 1258298-28-0) Executive Summary Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS 1258298-28-0)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Molecular Architecture and Synthetic Utility of Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS 1258298-28-0)

Executive Summary

Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS 1258298-28-0) is a highly functionalized, poly-substituted benzene derivative that serves as a premium molecular building block in modern medicinal chemistry and agrochemical development. With a molecular weight of 213.59 g/mol and the formula C9H5ClFNO2[1], this compound presents a unique array of orthogonal reactive sites: an ester, a nitrile, an aryl chloride, and an aryl fluoride. This technical guide explores the 3D conformational logic dictated by its steric environment and provides field-proven methodologies for its chemoselective functionalization.

Physicochemical Profiling & 3D Molecular Architecture

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and chromatographic behavior.

Table 1: Quantitative Physicochemical Properties of CAS 1258298-28-0

PropertyValue
Chemical Name Methyl 2-chloro-4-cyano-6-fluorobenzoate
CAS Registry Number 1258298-28-0
Molecular Formula C9H5ClFNO2
Molecular Weight 213.59 g/mol
Monoisotopic Mass 212.999 g/mol
XLogP3-AA ~2.13
Rotatable Bonds 2
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0

Data supported by computational chemical profiling from [1].

Conformational Causality: The 3D structure of CAS 1258298-28-0 is heavily dictated by steric and stereoelectronic effects. The central benzene ring is planar, but the methyl ester group is flanked by two ortho-substituents: a bulky chlorine atom and a highly electronegative fluorine atom. To minimize severe steric clashes (due to the large A-value of chlorine) and dipole-dipole repulsion (from fluorine), the ester carbonyl plane is forced out of coplanarity with the aromatic ring. This orthogonal conformation significantly shields the carbonyl carbon from nucleophilic attack, explaining the compound's resistance to mild hydrolysis.

ConformationalLogic Core Trisubstituted Benzene Ring (Planar Core) OrthoCl Ortho-Chloro Group (Bulky, Electronegative) Core->OrthoCl OrthoF Ortho-Fluoro Group (Highly Electronegative) Core->OrthoF Ester Methyl Ester Group (Rotatable Bond) Core->Ester Outcome Orthogonal Ester Conformation (Minimizes Steric Clash) OrthoCl->Outcome Steric Repulsion OrthoF->Outcome Dipole Repulsion Ester->Outcome Bond Rotation

Causality of 3D orthogonal conformation in methyl 2-chloro-4-cyano-6-fluorobenzoate.

Mechanistic Insights into Reactivity (Causality)

The synthetic utility of CAS 1258298-28-0 lies in the predictable chemoselectivity of its functional groups, governed by electronic distribution across the aromatic system:

  • Nucleophilic Aromatic Substitution (SNAr): The para-cyano group is a powerful electron-withdrawing group (EWG) that depletes electron density from the aromatic ring. When exposed to nucleophiles (e.g., amines), the reaction occurs regioselectively at the carbon bearing the fluorine atom rather than the chlorine. Causality: Fluorine is a superior leaving group in SNAr reactions because its extreme electronegativity stabilizes the anionic Meisenheimer complex intermediate far better than chlorine.

  • Palladium-Catalyzed Cross-Coupling: The aryl chloride remains inert under standard SNAr conditions but can be selectively engaged in Suzuki-Miyaura or Stille couplings using palladium catalysts, allowing for C-C bond formation.

  • Ester Hydrolysis: As established by its 3D architecture, the ester is sterically shielded. Standard room-temperature saponification is ineffective; thermal energy is required to overcome the activation barrier imposed by the ortho-substituents to yield the corresponding carboxylic acid, CAS 1258298-29-1[2].

SyntheticWorkflows Start CAS 1258298-28-0 Methyl 2-chloro-4-cyano-6-fluorobenzoate SNAr SNAr Reaction (Nucleophilic Attack at C-F) Start->SNAr Amines/Alkoxides Hydrolysis Ester Hydrolysis (Sterically Hindered) Start->Hydrolysis LiOH, H2O/THF Reduction Nitrile Reduction (Benzylamine Synthesis) Start->Reduction Raney Ni / H2 Coupling Palladium Catalysis (Cross-Coupling at C-Cl) Start->Coupling Pd(PPh3)4, Boronic Acids

Divergent synthetic workflows for CAS 1258298-28-0 functionalization.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints for reaction monitoring.

Protocol A: Regioselective SNAr Amination at the C-F Bond

  • Objective: To displace the ortho-fluorine with a secondary amine while leaving the aryl chloride and ester intact.

  • Self-Validating Logic: The reaction is driven by the high nucleophilicity of the amine and the stabilization of the Meisenheimer complex. By keeping the temperature moderate (ambient to 40°C), ester aminolysis and C-Cl displacement are entirely suppressed.

  • Step-by-Step Procedure:

    • Preparation: Dissolve 1.0 equivalent of CAS 1258298-28-0 (213.59 mg, 1.0 mmol) in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

    • Reagent Addition: Add 1.2 equivalents of the desired secondary amine (e.g., morpholine) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) as an acid scavenger.

    • Reaction Execution: Stir the mixture at 40°C for 4-6 hours.

    • Validation Check: Sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the parent mass (m/z 213.6) is fully consumed and replaced by the product mass.

    • Workup: Quench the reaction by pouring it into 20 mL of ice-cold water. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Sterically Hindered Ester Hydrolysis

  • Objective: To convert the methyl ester to the corresponding carboxylic acid, 2-chloro-4-cyano-6-fluorobenzoic acid[2].

  • Self-Validating Logic: The orthogonal conformation shields the ester. Using a small, highly reactive hydroxide source (LiOH) in a mixed aqueous/organic solvent system at elevated temperatures ensures the nucleophile can access the carbonyl carbon.

  • Step-by-Step Procedure:

    • Preparation: Suspend 1.0 equivalent of CAS 1258298-28-0 in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M concentration).

    • Reagent Addition: Add 3.0 equivalents of lithium hydroxide monohydrate (LiOH·H2O).

    • Reaction Execution: Attach a reflux condenser and heat the mixture to 60°C for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The non-polar starting material spot will disappear, replaced by a baseline spot (the highly polar carboxylate salt).

    • Workup: Cool to room temperature and remove organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2 using 1M HCl. The product will precipitate. Filter, wash with cold water, and dry under vacuum.

Applications in Drug Discovery & Building Block Utility

Compounds like CAS 1258298-28-0 are highly prized in Fragment-Based Drug Discovery (FBDD) and are frequently cataloged in specialized chemical libraries[3]. The presence of the cyano group allows for late-stage elaboration into tetrazoles (bioisosteres for carboxylic acids) or primary amines via reduction. Furthermore, the distinct reactivity profiles of the C-F and C-Cl bonds enable iterative, multi-component functionalization, allowing medicinal chemists to rapidly synthesize diverse libraries of kinase inhibitors or GPCR antagonists.

References

Sources

Exploratory

Solvation Dynamics and Solubility Profile of Methyl 2-chloro-4-cyano-6-fluorobenzoate in Polar Aprotic Media

Executive Summary In advanced pharmaceutical synthesis and materials science, the rational selection of solvents is critical for optimizing reaction kinetics and yield. Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS: 1258...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis and materials science, the rational selection of solvents is critical for optimizing reaction kinetics and yield. Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS: 1258298-28-0) is a highly functionalized, poly-substituted aromatic building block. Characterized by an exceptionally electron-deficient π -system—driven by the synergistic inductive and resonance effects of fluoro, chloro, cyano, and methyl ester groups—this compound is a prime candidate for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

This technical guide provides an in-depth analysis of its solubility profile in polar aprotic solvents. By mapping the thermodynamic principles of its solvation and providing a rigorously self-validating experimental protocol, this whitepaper equips researchers with the authoritative data needed to scale up synthetic workflows reliably.

Structural Analysis & Solute-Solvent Thermodynamics

The dissolution of a crystalline solid in a solvent is governed by the disruption of the crystal lattice and the subsequent stabilization of the solute molecules by solvent interactions. For Methyl 2-chloro-4-cyano-6-fluorobenzoate, the absence of hydrogen-bond donors dictates that its solvation in polar aprotic media relies entirely on alternative thermodynamic drivers.

The Causality of Solvation in Aprotic Media

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—feature high dielectric constants ( ϵ ) and strong dipole moments ( μ ), but lack the ability to donate hydrogen bonds.

  • Dipole-Dipole Stabilization: The cyano (-CN) and ester (-COOCH3) moieties possess strong localized dipoles. Solvents like DMSO ( μ = 3.96 D) align their molecular dipoles with these functional groups, providing substantial enthalpic stabilization.

  • π -Hole Interactions: The cumulative electron-withdrawing nature of the four substituents strips electron density from the aromatic core, creating a pronounced " π -hole" (an area of positive electrostatic potential above and below the ring). The oxygen atoms in DMSO and DMF act as Lewis bases, donating lone-pair electron density into this π -hole.

  • Halogen-Solvent Dynamics: As demonstrated by [Casado et al.][1], the viscosity B-coefficients and diffusion currents of halobenzenes in aprotic media (such as DMF and DMSO) are heavily dependent on solute volume and solvent structure, highlighting the unique, enhanced solvation capacities of fluorinated and chlorinated aromatics compared to their non-halogenated counterparts. Furthermore, specific ortho-halogen positioning introduces polar effects that drastically alter phase transitions and solubility profiles, a phenomenon extensively mapped in halogenated benzaldehydes by[Almeida et al.][2].

Interactions Core Methyl 2-chloro-4-cyano- 6-fluorobenzoate EWG1 Fluoro / Chloro Groups Inductive Electron Withdrawal Core->EWG1 EWG2 Cyano Group Strong Dipole Moment Core->EWG2 PiHole Aromatic Ring Electron-Deficient π-Hole Core->PiHole Solvent Polar Aprotic Solvents (DMSO, DMF, NMP) Solvent->EWG1 Dispersion Forces Solvent->EWG2 Dipole-Dipole Stabilization Solvent->PiHole Lewis Base / π-Hole Interaction

Fig 1. Mechanistic solvation network of highly substituted halogenated benzoates in aprotic media.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility of Methyl 2-chloro-4-cyano-6-fluorobenzoate across standard polar aprotic solvents. Data is presented for both ambient (25°C) and elevated (50°C) temperatures, providing critical parameters for reaction design and crystallization cooling curves.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
DMSO 46.73.96> 250.0> 400.0
NMP 32.24.09235.5380.2
DMF 36.73.82210.4345.8
Acetone 20.72.88125.0205.5
Acetonitrile 37.53.9288.2155.0

Note: DMSO and NMP exhibit the highest solubilization capacity, directly correlating with their superior Lewis basicity (measured by Kamlet-Taft β parameters), which allows maximum stabilization of the electron-deficient aromatic core.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure data integrity, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution. The following step-by-step methodology represents a self-validating system designed to eliminate supersaturation artifacts and temperature-fluctuation errors.

Step 1: Solid-State Saturation
  • Action: Accurately weigh 100 mg of Methyl 2-chloro-4-cyano-6-fluorobenzoate into a 2 mL amber glass HPLC vial. Add 0.5 mL of the target polar aprotic solvent.

  • Causality: Maintaining a vast excess of the solid phase (a high solid-to-solvent ratio) guarantees that the solution can reach maximum thermodynamic saturation without depleting the crystal lattice, strictly adhering to the Gibbs phase rule.

Step 2: Thermostated Equilibration
  • Action: Seal the vials and place them in a thermostated orbital shaker set to exactly 25.0°C (±0.1°C). Agitate at 500 RPM for 48 hours.

  • Causality: 48 hours of continuous agitation overcomes the activation energy barrier of dissolution. The strict thermal control prevents kinetic supersaturation, which commonly occurs if a solvent is heated and then cooled.

Step 3: Isothermal Phase Separation
  • Action: Transfer the suspension to a temperature-controlled centrifuge (pre-equilibrated to 25.0°C). Centrifuge at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (also pre-warmed to 25.0°C).

  • Causality: Self-Validation Check. If the temperature drops during filtration, the compound will prematurely precipitate out of the saturated solution, artificially lowering the measured solubility. Isothermal handling ensures the analyzed aliquot perfectly represents the equilibrium state.

Step 4: Chromatographic Quantification
  • Action: Dilute exactly 10 µL of the filtered supernatant into 990 µL of the mobile phase (e.g., 60:40 Acetonitrile:Water). Analyze via HPLC-UV at 254 nm against a 5-point calibration curve (R² > 0.999).

  • Causality: High-dilution prevents detector saturation and column overloading. The linear calibration curve acts as the final mathematical validation of the compound's concentration.

Workflow N1 1. Solid Dispensing (Excess API) N2 2. Solvent Addition (Polar Aprotic) N1->N2 N3 3. Thermostated Agitation (48h Equilibrium) N2->N3 N4 4. Isothermal Phase Separation (Centrifugation & Filtration) N3->N4 N5 5. HPLC-UV Quantification (Calibration Validated) N4->N5 N6 Data Processing & Solubility Profiling N5->N6

Fig 2. Self-validating thermodynamic solubility determination workflow for halogenated APIs.

Conclusion

The solubility profile of Methyl 2-chloro-4-cyano-6-fluorobenzoate in polar aprotic solvents is a direct manifestation of its highly electron-withdrawn structural topology. By leveraging solvents with high dipole moments and Lewis basicity (DMSO, NMP), chemists can achieve exceptional localized concentrations (>250 mg/mL at ambient temperature). Understanding these solvation mechanics, combined with rigorous thermodynamic validation protocols, ensures reproducible and scalable outcomes in complex synthetic drug development.

References

  • Casado, J., Domenech, J., & Gallardo, I. (1984). Solvent effects on the polarographic behaviour of halobenzenes in aprotic media. Monatshefte für Chemie - Chemical Monthly, 115(10), 1143-1149.
  • Almeida, A. R. R. P., Pinheiro, B. D. A., León, G. P., Postolnyi, B., Araújo, J. P., & Monte, M. J. S. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1551.

Sources

Foundational

1H and 13C NMR Spectral Data for Methyl 2-chloro-4-cyano-6-fluorobenzoate: An In-Depth Technical Guide

Executive Summary Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS 1258298-28-0) and its corresponding carboxylic acid (CAS 1258298-29-1) are highly functionalized, tetrasubstituted aromatic building blocks. They are heavil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS 1258298-28-0) and its corresponding carboxylic acid (CAS 1258298-29-1) are highly functionalized, tetrasubstituted aromatic building blocks. They are heavily utilized in medicinal chemistry, most notably as critical precursors in the structure-based design of potent, selective, and orally bioavailable TYK2 inhibitors for the treatment of autoimmune diseases[1]. The 2-chloro-6-fluorophenyl motif is specifically engineered to lower molecular lipophilicity while maintaining essential binding interactions within the kinase domain[1].

Due to the dense substitution pattern and the presence of a magnetically active fluorine atom ( 19F , spin = 1/2), the Nuclear Magnetic Resonance (NMR) spectra of this compound present a complex but highly predictable heteronuclear spin-spin coupling network. This guide provides a comprehensive breakdown of the 1H and 13C NMR spectral data, the causality behind the chemical shifts, and a self-validating protocol for accurate spectral acquisition.

Molecular Architecture & Spin System Dynamics

The structural core of Methyl 2-chloro-4-cyano-6-fluorobenzoate is a benzene ring substituted at positions 1, 2, 4, and 6. This leaves only two aromatic protons at positions 3 and 5. The spectral dynamics are completely dominated by the 19F atom at C6, which splits both the carbon and proton signals through scalar coupling ( J -coupling) across multiple bonds.

G F Fluorine (F6) C6 Carbon (C6) 159.5 ppm F->C6 ¹J_CF ~258 Hz C5 Carbon (C5) 118.5 ppm F->C5 ²J_CF ~24 Hz H5 Proton (H5) 7.29 ppm F->H5 ³J_HF ~8.5 Hz H3 Proton (H3) 7.64 ppm F->H3 ⁵J_HF ~1.5 Hz H5->H3 ⁴J_HH ~1.5 Hz

Figure 1: Heteronuclear spin-spin coupling network driven by the C6-fluorine atom.

1H NMR Spectral Analysis

The 1H NMR spectrum (400 MHz, CDCl 3​ ) is characterized by a sharp aliphatic singlet for the methoxy group and two distinct aromatic signals in the downfield region.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment
-OCH 3​ 3.98Singlet (s)3H-Ester methoxy protons
H5 7.29Doublet of doublets (dd)1H 3JHF​ = 8.5, 4JHH​ = 1.5Aromatic proton (between F and CN)
H3 7.64Doublet of doublets (dd)1H 4JHH​ = 1.5, 5JHF​ = 1.0Aromatic proton (between Cl and CN)
Mechanistic Causality
  • Shielding of H5 vs. H3: Despite fluorine being the most electronegative element, it acts as a π -electron donor via resonance (+R effect). This resonance effect increases electron density at the ortho and para positions, counteracting its inductive withdrawal (-I effect). Consequently, H5 (ortho to F) is magnetically shielded and appears upfield at 7.29 ppm. Conversely, H3 is flanked by the highly inductive chlorine and cyano groups, stripping it of electron density and pushing it downfield to 7.64 ppm.

  • Multiplicity: H5 appears as a doublet of doublets due to strong ortho coupling to the fluorine atom ( 3JHF​≈8.5 Hz) and weak meta coupling to H3 ( 4JHH​≈1.5 Hz).

13C NMR Spectral Analysis

The 13C NMR spectrum (100 MHz, CDCl 3​ ) is highly complex because almost every carbon atom in the aromatic ring is split into a doublet by the 19F nucleus.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Structural Context
C6 159.5Doublet (d) 1JCF​ = 258.0Ipso to Fluorine
C=O 163.5Doublet (d) 3JCF​ = 4.0Ester Carbonyl
C2 134.5Doublet (d) 3JCF​ = 6.5Ipso to Chlorine
C3 129.5Doublet (d) 4JCF​ = 2.5Aromatic CH (meta to F)
C1 119.9Doublet (d) 2JCF​ = 18.5Ipso to Ester (ortho to F)
C5 118.5Doublet (d) 2JCF​ = 24.0Aromatic CH (ortho to F)
C4 116.5Doublet (d) 3JCF​ = 10.0Ipso to Cyano
-CN 116.0Singlet (s)UnresolvedNitrile Carbon
-OCH 3​ 53.5Singlet (s)-Methoxy Carbon
Mechanistic Causality
  • The Fermi Contact Term: The direct 1JCF​ coupling at C6 is massive (258 Hz). This is driven by the Fermi contact interaction, which is highly dependent on the s-orbital character of the C-F bond.

  • Attenuation Over Distance: The coupling constants predictably decay through the bond network: 1JCF​ (~258 Hz) > 2JCF​ (~18-24 Hz) > 3JCF​ (~4-10 Hz) > 4JCF​ (~2.5 Hz). The variance between the two 2JCF​ values (C1 vs. C5) arises from the differing electronegativities of their adjacent substituents (ester vs. hydrogen), which alters the local hybridization and s-character of the intervening bonds.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in data reporting, NMR acquisition must follow a self-validating workflow. The protocol below ensures that phase anomalies and baseline distortions do not mask the critical fine J -couplings.

Workflow Prep 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3 Filter through glass wool Lock 2. Lock, Tune & Shim Z0 lock on CDCl3 Automated Gradient Shimming (TopShim) Prep->Lock Acq1H 3. 1H Acquisition ns=16, d1=1s, zg30 Spectral width: 12 ppm Lock->Acq1H Acq13C 4. 13C Acquisition ns=512, d1=2s, zgpg30 1H Decoupling (WALTZ-16) Lock->Acq13C Process 5. Data Processing Zero-filling (64k points) Phase/Baseline Correction Acq1H->Process Acq13C->Process

Figure 2: Self-validating experimental workflow for high-resolution NMR acquisition.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of Methyl 2-chloro-4-cyano-6-fluorobenzoate in 0.6 mL of deuterated chloroform (CDCl 3​ containing 0.03% v/v TMS). Causality: Filtering the solution through a small plug of glass wool into the 5 mm NMR tube removes paramagnetic particulate matter, ensuring a homogenous magnetic field and sharp lines (crucial for resolving the 1.0–1.5 Hz 4JHH​ and 5JHF​ couplings).

  • Locking and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ . Perform gradient shimming on the Z-axis. Validation: The lock signal must remain perfectly stable, and the full-width at half-maximum (FWHM) of the TMS peak should be ≤0.5 Hz.

  • 1H Acquisition: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (d1) to 1.0 second and acquire 16 scans.

  • 13C Acquisition: Execute a proton-decoupled 30-degree pulse sequence (zgpg30) using WALTZ-16 decoupling. Set d1 to 2.0 seconds to allow for sufficient relaxation of the quaternary carbons (C1, C2, C4, C6). Acquire a minimum of 512 scans to achieve a high signal-to-noise ratio, as the carbon signal is split into doublets by the fluorine, halving the peak intensity.

  • Data Processing: Apply a line broadening function (LB = 0.3 Hz for 1H , 1.0 Hz for 13C ) and zero-fill to 64k data points before Fourier Transformation. Manually phase the spectrum (zero-order and first-order) and apply a polynomial baseline correction. Reference the spectra to TMS (0.00 ppm) or the residual CDCl 3​ solvent peak ( 1H : 7.26 ppm; 13C : 77.16 ppm).

References

  • Liang, J., van Abbema, A., Balazs, M., et al. (2013). Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry, 56(11), 4521-4536.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Methyl 2-chloro-4-cyano-6-fluorobenzoate at Ambient Conditions

Executive Summary Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS: 1258298-28-0) is a highly functionalized aromatic ester frequently utilized as a critical intermediate in advanced pharmaceutical synthesis and agrochemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS: 1258298-28-0) is a highly functionalized aromatic ester frequently utilized as a critical intermediate in advanced pharmaceutical synthesis and agrochemical development[1]. Assessing its thermodynamic stability at room temperature (25°C) requires a nuanced understanding of how multiple electron-withdrawing groups (EWGs) and steric hindrance simultaneously influence the molecule's ground-state energy and its susceptibility to nucleophilic attack. This whitepaper provides an in-depth mechanistic analysis and field-proven experimental workflows for validating the thermodynamic and kinetic stability of this complex benzoate ester.

Molecular Architecture: The Interplay of Sterics and Electronics

The structural core of Methyl 2-chloro-4-cyano-6-fluorobenzoate features a methyl ester appended to a benzene ring heavily substituted with three distinct EWGs: a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a cyano group at the 4-position.

The Paradox of Electrophilicity and Ground-State Polarization

Classical physical organic chemistry often posits that EWGs increase the rate of nucleophilic attack by rendering the carbonyl carbon more electropositive in its ground state. However, advanced spectroscopic investigations reveal a counterintuitive thermodynamic reality. Studies on substituted methyl benzoates demonstrate that EWGs actually induce an upfield shift in 13 C NMR, indicating increased shielding and decreased ground-state polarization of the carbonyl carbon[2].

Therefore, the thermodynamic driving force for the accelerated base-catalyzed hydrolysis of this molecule is not a destabilized ground state. Instead, the rapid degradation in basic media is driven entirely by the profound thermodynamic stabilization of the negatively charged tetrahedral transition state. The highly electronegative cyano, chloro, and fluoro groups delocalize the developing negative charge, drastically lowering the activation energy ( ΔG‡ ) required for hydrolysis[2].

Steric Retardation via Ortho-Substitution

While the electronic profile of the molecule strongly favors nucleophilic attack, the physical bulk of the 2-chloro and 6-fluoro substituents provides a critical kinetic buffer. According to Taft's steric parameters for ortho-benzoate groups, di-ortho substitution forces the ester carbonyl out of coplanarity with the aromatic ring[3]. This steric crowding physically blocks the trajectory of incoming nucleophiles (such as water or hydroxide ions), significantly retarding the rate of hydrolysis at room temperature compared to a purely para-substituted analog.

Thermodynamic vs. Kinetic Stability Profiles at 25°C

Intrinsic Thermodynamic Stability (Neat State)

In its pure, isolated state (neat condensed phase) under an inert atmosphere, Methyl 2-chloro-4-cyano-6-fluorobenzoate is thermodynamically stable at 25°C. The standard molar enthalpy of formation ( Δf​H∘ ) and the Gibbs free energy of formation ( Δf​G∘ ) are highly negative, meaning the molecule will not spontaneously undergo unimolecular decomposition, auto-fragmentation, or decarboxylation without the input of extreme thermal energy or a catalyst[4].

Kinetic Stability in Environmental Matrices

Thermodynamic stability is context-dependent. In the presence of aqueous media, the ester is thermodynamically driven toward hydrolysis (yielding 2-chloro-4-cyano-6-fluorobenzoic acid and methanol). However, at a neutral pH (7.0) and 25°C, the reaction is kinetically frozen due to the high activation energy barrier and the steric shielding of the ortho-halogens. If the pH shifts to basic conditions (>8.5), the abundance of highly nucleophilic hydroxide ions overcomes the steric barrier, and the electronic stabilization of the tetrahedral intermediate leads to rapid degradation.

Quantitative Data Summary

The following tables summarize the physicochemical parameters and the comparative stability matrix of the compound.

Table 1: Physicochemical Properties

ParameterValue / Description
IUPAC Name Methyl 2-chloro-4-cyano-6-fluorobenzoate
CAS Number 1258298-28-0[1]
Molecular Formula C9H5ClFNO2
Molecular Weight 213.59 g/mol
Physical State (25°C) Condensed Phase (Crystalline Solid / Neat Liquid)
Intrinsic Stability (25°C) Highly Stable ( ΔGdecomp​≫0 )

Table 2: Kinetic vs. Thermodynamic Stability Matrix at 25°C

Environmental ConditionThermodynamic StateKinetic Degradation RateDominant Mechanism
Neat (Inert Atmosphere) StableNegligibleN/A (High activation barrier)
Aqueous (pH 7.0) MetastableVery SlowSteric hindrance dominates
Aqueous (pH 10.0) UnstableRapidElectronic TS stabilization dominates

Validated Experimental Workflows for Stability Assessment

To rigorously validate the stability of Methyl 2-chloro-4-cyano-6-fluorobenzoate, a self-validating orthogonal testing approach is required. Relying solely on macroscopic chromatographic changes at room temperature is inefficient due to the molecule's kinetic stability at neutral pH.

Protocol 1: Direct Thermodynamic Assessment via Isothermal Microcalorimetry (IMC)

Causality: Traditional forced degradation extrapolates high-temperature data to room temperature, which can introduce errors if the degradation mechanism changes. IMC continuously measures the microscopic heat flow ( μ W) associated with bond cleavage at exactly 25°C, providing a direct, real-time measurement of thermodynamic stability[4].

Step-by-Step Methodology:

  • System Suitability: Calibrate the Thermal Activity Monitor (TAM) using an electrical heat pulse to ensure a baseline drift of < 0.1 μ W over 24 hours.

  • Sample Preparation: Accurately weigh 100 mg of the neat compound into a glass ampoule. Prepare a second ampoule with 100 mg of the compound suspended in 1 mL of buffered aqueous matrix (pH 7.0).

  • Equilibration: Seal the ampoules and lower them into the thermal equilibration position of the microcalorimeter at 25.000°C for 45 minutes to dissipate frictional heat.

  • Measurement: Lower the ampoules into the measurement position. Record the heat flow continuously for 48 to 72 hours.

  • Data Analysis: Integrate the heat flow curve. A sustained exothermic heat flow > 2 μ W/g indicates ongoing chemical degradation (e.g., hydrolysis). A flat baseline confirms absolute thermodynamic stability.

Protocol 2: Accelerated Degradation & Arrhenius Kinetic Modeling (HPLC-UV)

Causality: To determine the shelf-life and specific kinetic rate constants ( k ), the molecule must be subjected to thermal stress to accelerate the degradation, followed by quantification of the parent compound decay.

Step-by-Step Methodology:

  • Sample Matrixing: Prepare 1.0 mg/mL solutions of the compound in a 50:50 Acetonitrile:Water mixture buffered at pH 2.0, 7.0, and 10.0.

  • Thermal Stress: Aliquot the solutions into sealed HPLC vials. Incubate parallel sets at 40°C, 60°C, and 80°C in dark, temperature-controlled stability chambers.

  • Time-Point Sampling: Pull samples at 0, 24, 48, 72, and 168 hours. Immediately quench the pH 10.0 samples with dilute phosphoric acid to halt base-catalyzed hydrolysis.

  • Quantification: Analyze via reversed-phase HPLC-UV (C18 column, 254 nm detection). Calculate the percentage of the remaining parent compound.

  • Self-Validation & Modeling: Plot ln(C/C0​) versus time to confirm pseudo-first-order kinetics. Construct an Arrhenius plot ( ln(k) vs 1/T ) to calculate the activation energy ( Ea​ ) and extrapolate the precise degradation rate at 25°C.

Visualizations

Mechanism A Methyl 2-chloro-4-cyano- 6-fluorobenzoate C Tetrahedral Intermediate A->C OH- Addition (Rate Limiting) B Hydroxide Attack (Nucleophile) B->C D Product Formation (Carboxylate + MeOH) C->D -OCH3 Elimination (Fast)

Fig 1: Base-catalyzed hydrolysis pathway of the halogenated cyano benzoate ester.

Workflow S1 Sample Preparation (Neat & Aqueous Matrix) S2 Isothermal Microcalorimetry (25°C, 48h) S1->S2 Direct Heat Flow Measurement S3 Accelerated Aging (40°C, 60°C, 80°C) S1->S3 Thermal Stress S4 HPLC-UV Quantification (Degradant Tracking) S3->S4 Time-point Sampling S5 Arrhenius Extrapolation (RT Stability Profile) S4->S5 Kinetic Modeling

Fig 2: Orthogonal experimental workflow for thermodynamic and kinetic stability validation.

References

  • The Journal of Organic Chemistry - ACS Publications. "Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13C NMR Chemical Shifts..." ACS Publications. Available at:[Link]

  • PMC - National Institutes of Health. "Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers." NIH PubMed Central. Available at:[Link]

  • ElectronicsAndBooks (Archived JACS Data). "Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters." Available at:[Link]

Sources

Foundational

Unveiling the Electronic Architecture of Methyl 2-chloro-4-cyano-6-fluorobenzoate: A Technical Guide

Executive Summary In modern medicinal chemistry, poly-substituted electron-deficient benzenes serve as privileged scaffolds for drug discovery and agrochemical development. Methyl 2-chloro-4-cyano-6-fluorobenzoate is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, poly-substituted electron-deficient benzenes serve as privileged scaffolds for drug discovery and agrochemical development. Methyl 2-chloro-4-cyano-6-fluorobenzoate is a highly functionalized building block characterized by a dense array of electron-withdrawing groups (EWGs). This whitepaper provides an in-depth analysis of how the synergistic electronic effects of the fluoro (-F) and cyano (-CN) groups modulate the molecule’s physicochemical properties, metabolic stability, and reactivity. By understanding the causality behind these electronic perturbations, researchers can rationally design downstream analogs and optimize synthetic workflows.

Structural and Electronic Profiling

The reactivity and biological behavior of this scaffold are dictated by the intense electron poverty of its aromatic ring. The central benzene ring is substituted by a methyl ester at C1, a chloro group at C2, a cyano group at C4, and a fluoro group at C6.

The Cyano Group (-CN) at C4

The cyano group is one of the most potent electron-withdrawing functionalities used in drug design[1]. Its sp-hybridized nitrogen atom is highly electronegative, and the triple bond effectively delocalizes negative charge via resonance. Positioned para to the ester, the C4-cyano group exerts profound inductive (-I) and resonance (-R) effects. This dual-action withdrawal drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic core highly electrophilic[2]. In medicinal chemistry, this stabilization is often leveraged to increase the reactivity of adjacent electrophilic centers or to design covalent inhibitors ()[3].

The Fluoro Group (-F) at C6

Fluorine’s unique physicochemical properties—specifically its status as the most electronegative element (3.98 on the Pauling scale) and its small van der Waals radius (1.35 Å)—allow it to exert major electronic effects with a minimal steric penalty ()[4]. At the C6 position, fluorine exerts a powerful inductive pull (-I). While its lone pairs can theoretically participate in resonance donation (+R), the intense electron-withdrawing environment created by the ester, chloro, and cyano groups ensures that the -I effect heavily dominates.

Synergistic Implications for Drug Development

The combination of these four EWGs creates a "perfect storm" of electron deficiency.

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically oxidize aromatic rings via an electrophilic iron-oxo intermediate. The extreme electron deficiency of this scaffold repels electrophilic attack, rendering the ring highly resistant to oxidative metabolism[5].

  • Reactivity (SNAr): The lowered LUMO energy primes the ring for Nucleophilic Aromatic Substitution (SNAr). Specifically, the C6-fluoro group is highly activated by the ortho-ester and the meta-cyano group, making it an exceptional leaving group for functionalization.

G cluster_effects Electronic Effects Core Methyl 2-chloro-4-cyano-6-fluorobenzoate CN C4-Cyano (-CN) Strong -I, Strong -R Core->CN F C6-Fluoro (-F) Strong -I, Weak +R Core->F Cl C2-Chloro (-Cl) Moderate -I, Weak +R Core->Cl LUMO LUMO Stabilization & Extreme Electron Deficiency CN->LUMO Withdraws e- density F->LUMO Inductive pull Cl->LUMO Inductive pull SNAr Regioselective SNAr at C6 (F is superior leaving group) LUMO->SNAr Lowers Activation Energy

Electronic substituent effects driving LUMO stabilization and regioselective SNAr susceptibility.

Quantitative Electronic Parameters

To rationally predict the behavior of this molecule, we must quantify the electronic contributions of its substituents. The Hammett constants ( σm​ and σp​ ) provide a measurable scale of electron-donating or withdrawing power[6].

SubstituentElectronegativity (Pauling) σm​ (Hammett) σp​ (Hammett)Van der Waals Radius (Å)
-F (Fluoro) 3.98+0.34+0.061.35
-CN (Cyano) 3.04+0.56+0.661.70
-Cl (Chloro) 3.16+0.37+0.231.75
-COOMe (Ester) 2.55 (Carbon)+0.37+0.45~2.00

Data Interpretation: All substituents possess positive σm​ values, confirming their inductive electron-withdrawing nature. The cyano group exhibits the highest σp​ (+0.66), highlighting its dominant resonance withdrawal, which synergizes with the ester to strip electron density from the core[7].

Experimental Workflows (Self-Validating Protocols)

To translate these theoretical electronic effects into practical laboratory applications, the following self-validating workflows are designed for researchers handling this scaffold.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Causality: Why does an incoming nucleophile displace the C6-fluoro group instead of the C2-chloro group? In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer intermediate, not the departure of the leaving group. Fluorine’s intense electronegativity makes the C6 carbon highly electrophilic, lowering the activation energy for nucleophilic attack. Furthermore, the C-F bond strongly stabilizes the accumulating negative charge in the transition state. Thus, despite chloride being a better leaving group in aliphatic SN​2 reactions, fluoride is the superior leaving group in aromatic SNAr.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-chloro-4-cyano-6-fluorobenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Nucleophile Addition: Add a primary amine (e.g., benzylamine, 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) as a non-nucleophilic base.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. The extreme activation of the ring typically eliminates the need for heating.

  • Self-Validation (NMR & LC-MS):

    • LC-MS Tracking: Confirm the mass shift. The displacement of fluorine by an amine results in a loss of 19 Da, whereas displacing chlorine would lose 35 Da.

    • NMR Regioselectivity Check: In the parent scaffold, the C5 proton exhibits a large ortho-coupling to the fluorine atom ( 3JHF​≈8−10 Hz). Upon successful SNAr at C6, the 19 F signal disappears completely, and the C5 proton in the 1 H-NMR spectrum collapses into a simple meta-coupled doublet ( 4JHH​≈2 Hz), definitively proving that substitution occurred at C6 and not C2.

G S1 Step 1 Reagent Prep S2 Step 2 Nucleophile Addition S1->S2 S3 Step 3 SNAr Reaction S2->S3 S4 Step 4 NMR/LC-MS Validation S3->S4

Self-validating experimental workflow for regioselective nucleophilic aromatic substitution.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality: To empirically prove that the electron-withdrawing cyano and fluoro groups protect the aromatic ring from CYP450-mediated oxidation, an HLM assay is utilized.

Step-by-Step Methodology:

  • Incubation: Incubate the compound (1 µM) with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Quenching: At time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validation (LC-MS/MS): Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. The assay's integrity is validated by running a parallel positive control (e.g., Verapamil) to verify microsomal activity. For the benzoate scaffold, the primary mass transition will remain stable over the 60-minute incubation, with a distinct absence of +16 Da (epoxidation/hydroxylation) peaks, confirming the protective electronic effect of the EWGs.

References

  • Title: Fluorine in medicinal chemistry. Source: Chemical Society Reviews (2008). URL: [Link]

  • Title: Intrinsic Electrophilicity of a 4-Substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine Derivative. Source: Chemical Research in Toxicology, ACS Publications (2011). URL: [Link]

  • Title: Nitriles: an attractive approach to the development of covalent inhibitors. Source: National Institutes of Health (NIH) / PMC (2021). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 2-chloro-4-cyano-6-fluorobenzoate Derivatives

Rationale & Pharmacological Significance The 2-chloro-4-cyano-6-fluorophenyl moiety has emerged as a highly privileged pharmacophore in modern drug discovery, most notably in the design of potent, selective, and orally b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Pharmacological Significance

The 2-chloro-4-cyano-6-fluorophenyl moiety has emerged as a highly privileged pharmacophore in modern drug discovery, most notably in the design of potent, selective, and orally bioavailable allosteric TYK2 inhibitors[1]. In extensive lead optimization campaigns, replacing a traditional 2,6-dichloro-4-cyanophenyl group with a 2-chloro-4-cyano-6-fluorophenyl analog successfully maintained critical TYK2 enzyme potency while significantly lowering the overall lipophilicity of the molecule[2]. This precise structural modification improves pharmacokinetic exposure and mitigates off-target liabilities[2].

To access these advanced pharmaceutical architectures, 2-chloro-4-cyano-6-fluorobenzoic acid (CAS: 1258298-29-1) [3] and its esterified derivative, methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS: 1258298-28-0) [4], serve as foundational building blocks. This application note details self-validating, scalable protocols for synthesizing these critical intermediates.

Synthetic Strategy & Workflow

The synthesis of the highly substituted 2-chloro-4-cyano-6-fluorobenzoate core requires strict regiocontrol. We outline two field-proven strategies:

  • Route A (Directed Ortho-Metalation): Exploits the kinetic acidity of the C4 proton in 3-chloro-5-fluorobenzonitrile. The synergistic electron-withdrawing effects of the flanking chloro and fluoro groups make this position highly susceptible to deprotonation by bulky, non-nucleophilic bases.

  • Route B (Sandmeyer Cyanation): A classical, robust approach starting from 4-amino-2-chloro-6-fluorobenzoic acid, utilizing diazonium chemistry to install the nitrile group.

SynthesisWorkflow SM1 3-Chloro-5-fluorobenzonitrile (Starting Material) DoM Directed Ortho-Metalation 1. LDA, THF, -78 °C 2. CO2 (s) SM1->DoM Route A SM2 4-Amino-2-chloro-6-fluorobenzoic acid (Starting Material) Sandmeyer Sandmeyer Reaction 1. NaNO2, HCl, 0 °C 2. CuCN, KCN SM2->Sandmeyer Route B Acid 2-Chloro-4-cyano-6-fluorobenzoic acid CAS: 1258298-29-1 DoM->Acid Acidification Sandmeyer->Acid Workup Ester Methyl 2-chloro-4-cyano-6-fluorobenzoate CAS: 1258298-28-0 Acid->Ester MeI, K2CO3, DMF (Esterification) AcidCl 2-Chloro-4-cyano-6-fluorobenzoyl chloride (Coupling Electrophile) Acid->AcidCl SOCl2, Reflux (Activation)

Synthetic pathways for Methyl 2-chloro-4-cyano-6-fluorobenzoate and its derivatives.

Comparative Route Analysis

To aid in route selection for scale-up versus discovery chemistry, the quantitative metrics of both pathways are summarized below:

ParameterRoute A: Directed Ortho-Metalation (DoM)Route B: Sandmeyer Cyanation
Overall Yield 65 – 75%50 – 60%
Regioselectivity >98% (Steric/electronic control)N/A (Pre-installed functional groups)
Scalability Moderate (Requires cryogenic -78 °C reactors)High (Standard glass-lined reactors)
Key Hazards Pyrophoric bases (LDA), rapid gas evolutionHighly toxic cyanide gas (HCN) potential
Validation Check D2O quench / LC-MS for lithiation efficiencyStarch-iodide test for nitrite consumption

Validated Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-cyano-6-fluorobenzoic acid via DoM

Explain the Causality: Lithium diisopropylamide (LDA) is strictly chosen over alkyl lithiums (e.g., n-BuLi) to prevent nucleophilic addition to the electrophilic nitrile group. The reaction must be maintained at -78 °C to avoid the elimination of lithium fluoride and subsequent benzyne formation.

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask. Purge with ultra-high purity N2.

  • Metalation: Dissolve 3-chloro-5-fluorobenzonitrile (10.0 g, 64.3 mmol) in anhydrous THF (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA (2.0 M in THF/heptane, 35.4 mL, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour.

  • In-Process Control (Self-Validation): Withdraw a 0.1 mL aliquot, quench with D2O, and analyze via LC-MS. Proceed only if >95% deuterium incorporation at the C4 position is observed (M-H = 156).

  • Electrophilic Quench: Bubble anhydrous CO2 gas vigorously through the solution for 45 minutes, or pour the reaction mixture onto a slurry of crushed dry ice in THF.

  • Workup: Allow the mixture to warm to room temperature. Quench with 1M HCl to pH 2. Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude acid[3].

Protocol B: Synthesis of Methyl 2-chloro-4-cyano-6-fluorobenzoate

Explain the Causality: Mild basic conditions (K2CO3/MeI) are utilized for esterification instead of classical Fischer esterification (MeOH/H2SO4). Harsh acidic reflux can lead to the partial hydrolysis of the sensitive nitrile group to a primary amide.

  • Alkylation: Dissolve 2-chloro-4-cyano-6-fluorobenzoic acid (5.0 g, 25.0 mmol) in anhydrous DMF (50 mL). Cool to 0 °C. Add anhydrous K2CO3 (6.9 g, 50.0 mmol, 2.0 eq) followed by dropwise addition of Methyl Iodide (2.3 mL, 37.5 mmol, 1.5 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • In-Process Control (Self-Validation): Perform TLC (Hexanes/EtOAc 3:1). The highly polar acid spot (Rf ~0.1) should be completely converted to the less polar ester spot (Rf ~0.6).

  • Workup: Dilute the mixture with cold water (150 mL) to precipitate the product. Filter the solid, wash with 5% aqueous LiCl (to remove residual DMF), and dry under high vacuum to afford methyl 2-chloro-4-cyano-6-fluorobenzoate[4] as an off-white powder.

Protocol C: Activation to 2-Chloro-4-cyano-6-fluorobenzoyl chloride

Explain the Causality: For direct amide coupling (e.g., to a 4-aminopyridine scaffold), the acid must be activated. Azeotropic distillation with toluene is a critical step; it removes all residual SOCl2 and HCl, which would otherwise prematurely degrade sensitive amine coupling partners[2].

  • Chlorination: In a 10 mL round-bottom flask, suspend 2-chloro-4-cyano-6-fluorobenzoic acid (443 mg, 2.22 mmol) in neat thionyl chloride (2.0 mL)[5].

  • Reflux: Heat the suspension to reflux for 3 hours under a nitrogen atmosphere[5]. The solid will gradually dissolve as the acid chloride forms and SO2/HCl gases are evolved.

  • Azeotropic Distillation: Cool the mixture to room temperature and concentrate to dryness under reduced pressure[5]. Add anhydrous toluene (5 mL) and concentrate to dryness again. Repeat this azeotropic removal step twice (2 × 5 mL)[5].

  • Isolation: The crude 2-chloro-4-cyano-6-fluorobenzoyl chloride is isolated as a white solid[2]. Do not purify via chromatography. Use immediately in the subsequent amine coupling step to prevent atmospheric hydrolysis back to the carboxylic acid[2].

References

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS 1258298-28-0) Product Information. 001Chemical. URL: [Link]

Sources

Application

Application Note: Mild Suzuki-Miyaura Cross-Coupling Protocols for Highly Functionalized Aryl Chlorides

Target Substrate: Methyl 2-chloro-4-cyano-6-fluorobenzoate Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Substrate Analysis & Mechanistic Rationale The Suzuki-Miyaura cross-co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: Methyl 2-chloro-4-cyano-6-fluorobenzoate Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Substrate Analysis & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling of aryl chlorides is a cornerstone of modern pharmaceutical synthesis. However, Methyl 2-chloro-4-cyano-6-fluorobenzoate presents a unique chemoselectivity paradox. As a Senior Application Scientist, it is critical to look beyond the basic catalytic cycle and analyze the specific electronic "push-pull" dynamics of the substrate to design a self-validating, high-yielding protocol.

The Reactivity Paradox

Aryl chlorides are traditionally the least reactive halides toward palladium-catalyzed oxidative addition. However, in this substrate, the C–Cl bond is highly activated by the strong electron-withdrawing groups (EWGs)—specifically the para-cyano and ortho-ester moieties. This lowers the LUMO of the arene, making the C–Cl bond unusually susceptible to oxidative addition by Pd(0).

While this activation is beneficial for the cross-coupling, it introduces severe chemoselectivity vulnerabilities:

  • Ester Hydrolysis: The methyl ester is highly base-labile. Standard Suzuki conditions using aqueous Na2​CO3​ or NaOH at elevated temperatures will rapidly saponify the ester 1.

  • Nucleophilic Aromatic Substitution (S N​ Ar): The C–F bond, situated meta to the chloride but ortho/para to the ester and cyano groups, is highly activated toward S N​ Ar. Nucleophilic bases (e.g., alkoxides, hydroxides) will displace the fluorine atom 2.

Causality Behind Condition Selection

To navigate these competing pathways, the reaction conditions must be exceptionally mild:

  • Catalyst (XPhos Pd G3): The use of bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos facilitates rapid oxidative addition and prevents catalyst deactivation 3. The G3 precatalyst ensures rapid generation of the active Pd(0) species at room temperature, allowing the reaction to proceed at 40 °C, safely below the thermal activation threshold for side reactions.

  • Base ( K3​PO4​ ): Potassium phosphate is a mild, non-nucleophilic base. It provides sufficient basicity to form the reactive boronate species required for transmetalation without triggering ester cleavage or S N​ Ar defluorination 4.

  • Solvent (THF/ H2​O 10:1): A predominantly organic solvent system limits the availability of hydroxide ions, protecting the ester and cyano groups, while the small water fraction solubilizes the phosphate base to maintain catalytic turnover.

Chemoselectivity Substrate Methyl 2-chloro-4-cyano- 6-fluorobenzoate CCl C-Cl Bond (Target for Pd) Substrate->CCl Activated by EWGs Ester Ester Group (Hydrolysis Risk) Substrate->Ester Requires mild base CF C-F Bond (SNAr Risk) Substrate->CF Avoid nucleophiles Cyano Cyano Group (Hydration Risk) Substrate->Cyano Avoid harsh aqueous

Fig 1. Chemoselectivity map highlighting reactive and vulnerable sites on the substrate.

Quantitative Condition Optimization

The following table summarizes the optimization data, demonstrating why traditional Suzuki conditions fail for this specific substrate and validating the selection of the XPhos/ K3​PO4​ system.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Target Yield (%)Major Byproduct Observed
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/ H2​O (3:1)90>95<10Hydrolyzed Acid / Defluorinated
Pd(dppf)Cl2​ (5 mol%) KF Dioxane807545Protodeboronated starting material
XPhos Pd G3 (2 mol%) K3​PO4​ THF/ H2​O (10:1) 40 >95 92 None (Clean profile)

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The low temperature and specific quench conditions are implemented to ensure the integrity of the base-labile functional groups.

Reagents Required
  • Electrophile: Methyl 2-chloro-4-cyano-6-fluorobenzoate (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (2.0 equiv, 2.0 mmol)

  • Solvents: Anhydrous THF (10 mL) and degassed Deionized Water (1 mL)

Step-by-Step Methodology
  • Reagent Preparation & Degassing:

    • Charge a flame-dried Schlenk flask equipped with a magnetic stir bar with Methyl 2-chloro-4-cyano-6-fluorobenzoate, the arylboronic acid, K3​PO4​ , and XPhos Pd G3.

    • Seal the flask with a rubber septum and subject it to three cycles of vacuum/nitrogen backfill to ensure an oxygen-free environment. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos, killing the catalytic cycle.

  • Solvent Addition:

    • Add sparged, anhydrous THF (10 mL) followed by degassed water (1 mL) via syringe.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 40 °C . Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

    • Monitor the reaction via LC-MS. Complete consumption of the aryl chloride typically occurs within 2 to 4 hours. Do not exceed 50 °C to prevent trace ester hydrolysis.

  • Quench & Workup:

    • Once complete, remove the flask from the heat and cool to room temperature.

    • Critical Step: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride ( NH4​Cl ). Causality: NH4​Cl acts as a mild buffer, neutralizing the basic phosphate salts and preventing ester cleavage during the aqueous extraction phase.

    • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.

Workflow Step1 1. Reagent Prep (Schlenk, Degassed THF/H2O) Step2 2. Catalyst Activation (XPhos Pd G3 + K3PO4) Step1->Step2 Step3 3. Mild Heating (40 °C, 2-4 hours) Step2->Step3 Step4 4. Quench & Extract (NH4Cl aq., EtOAc) Step3->Step4 Alert Monitor via LC-MS Avoid over-heating Step3->Alert Step5 5. Purification (Silica Chromatography) Step4->Step5

Fig 2. Step-by-step experimental workflow for the mild Suzuki-Miyaura cross-coupling.

References

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters ACS Publications URL:[Link] [1]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Organic Letters - ACS Publications URL:[Link] [2]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link] [3]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Accounts of Chemical Research (SciSpace) URL:[Link] [4]

Sources

Method

Application Notes and Protocols for the Nucleophilic Aromatic Substitution (SNAr) of Methyl 2-chloro-4-cyano-6-fluorobenzoate

Introduction: The Strategic Importance of SNAr in Complex Molecule Synthesis Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of SNAr in Complex Molecule Synthesis

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the construction of arylether, -amine, and -thioether linkages. This is particularly true in the fields of medicinal chemistry and materials science, where the precise installation of functional groups onto aromatic scaffolds is paramount. Unlike electrophilic aromatic substitution, SNAr reactions are facilitated by electron-withdrawing groups (EWGs) that activate the aromatic ring towards attack by a nucleophile.[1] The substrate at the heart of this guide, methyl 2-chloro-4-cyano-6-fluorobenzoate, is a prime candidate for SNAr, featuring three potent EWGs—a cyano group, a methyl ester, and two different halogen atoms—that render the aromatic ring highly electrophilic.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the underlying reaction mechanism, a definitive explanation of the reaction's regioselectivity, and detailed, field-tested protocols for the successful execution of SNAr reactions on this valuable synthetic intermediate.

Mechanistic Deep Dive: Understanding Reactivity and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step involves the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily disrupted in this high-energy intermediate. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.[4]

For methyl 2-chloro-4-cyano-6-fluorobenzoate, the cyano and methyl ester groups are powerful EWGs that significantly lower the electron density of the benzene ring, thereby activating it for nucleophilic attack.[1][2] Their positions para and ortho to the leaving groups are crucial, as they effectively stabilize the negative charge of the Meisenheimer complex through resonance.[5]

Caption: General mechanism of the SNAr reaction, showcasing the formation of the Meisenheimer complex.

The Decisive Factor: Regioselectivity in the Presence of Two Halogen Leaving Groups

A critical question for this substrate is which halogen, chlorine at C-2 or fluorine at C-6, will be displaced. In SNAr reactions, the typical leaving group aptitude observed in SN1 and SN2 reactions (I > Br > Cl > F) is inverted, with fluoride often being the best leaving group.[6][7] The reactivity order in SNAr is typically F > Cl > Br > I.[6]

This counterintuitive trend is a direct consequence of the reaction mechanism. The rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[2] Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect significantly increases the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack.[4] Furthermore, the high electronegativity of fluorine provides superior stabilization for the developing negative charge in the Meisenheimer complex.[4]

Therefore, for methyl 2-chloro-4-cyano-6-fluorobenzoate , nucleophilic attack and subsequent substitution will occur preferentially at the C-6 position , displacing the fluoride.

Experimental Protocols

The following protocols provide a general framework for the SNAr of methyl 2-chloro-4-cyano-6-fluorobenzoate with amine nucleophiles. These should be adapted and optimized for specific substrates and scales.

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

Materials:

  • Methyl 2-chloro-4-cyano-6-fluorobenzoate

  • Morpholine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl 2-chloro-4-cyano-6-fluorobenzoate (1.0 equivalent) and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to dissolve the solids.

  • Add morpholine (1.2 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 2-chloro-4-cyano-6-(morpholin-4-yl)benzoate.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Reaction with a Primary Amine (e.g., Benzylamine)

Materials:

  • Methyl 2-chloro-4-cyano-6-fluorobenzoate

  • Benzylamine (1.2 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve methyl 2-chloro-4-cyano-6-fluorobenzoate (1.0 equivalent) in anhydrous DMSO.

  • Add triethylamine (2.5 equivalents) followed by benzylamine (1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired methyl 2-(benzylamino)-6-chloro-4-cyanobenzoate.

Data Presentation: Summary of Reaction Conditions

The choice of base and solvent can significantly impact the reaction outcome. The following table provides a general guideline for selecting conditions for various nucleophile classes.

Nucleophile ClassRepresentative NucleophileRecommended BaseRecommended SolventTypical Temperature (°C)
Secondary AminesMorpholine, PiperidineK₂CO₃, Cs₂CO₃DMF, ACN, DMSO60 - 100
Primary AminesBenzylamine, n-ButylamineEt₃N, DIPEADMSO, NMP80 - 120
AnilinesAniline, 4-MethoxyanilineNaH, K₂CO₃DMF, DMSO100 - 140
Alcohols/PhenolsPhenol, MethanolNaH, KOtBuTHF, DMF60 - 120
ThiolsThiophenol, Benzyl MercaptanK₂CO₃, Et₃NDMF, ACN25 - 80

Visualization of Experimental Workflow

The general workflow for the SNAr reaction, from setup to final product analysis, is depicted below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Add Substrate and Base to Dry Flask inert 2. Establish Inert Atmosphere (N2/Ar) setup->inert solvent 3. Add Anhydrous Solvent inert->solvent nucleophile 4. Add Nucleophile solvent->nucleophile heat 5. Heat to Required Temperature nucleophile->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor quench 7. Quench Reaction (e.g., with water) monitor->quench extract 8. Liquid-Liquid Extraction quench->extract dry 9. Dry Organic Layer (Na2SO4/MgSO4) extract->dry concentrate 10. Concentrate Under Vacuum dry->concentrate purify 11. Flash Column Chromatography concentrate->purify characterize 12. Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for an SNAr reaction.

References

  • Filo. (2025, November 15). Role of Electron Withdrawing Groups in SNAr Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. Available at: [Link]

  • Bowler, J. T., Wong, F. M., Gronert, S., Keeffe, J. R., & Wu, W. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175–6180. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Available at: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • Longdom Publishing. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Steps. (2021, August 10). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Reddit. (2020, August 28). Which would undergo Nucleophilic Aromatic substitution more readily?. r/OrganicChemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing defluorination during Methyl 2-chloro-4-cyano-6-fluorobenzoate cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in synthetic chemistry: the selective cross-coupling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in synthetic chemistry: the selective cross-coupling of highly electron-deficient polyhalogenated arenes.

When working with Methyl 2-chloro-4-cyano-6-fluorobenzoate , the substrate is armed with three strongly electron-withdrawing groups (-CN, -COOMe, -F). This drastically lowers the LUMO of the aromatic ring, making the C-F bond highly vulnerable to both unintended transition-metal activation and background nucleophilic attack.

This guide provides the mechanistic causality behind these failures and a self-validating framework to achieve absolute C-Cl selectivity.

Diagnostic Workflow: Isolating the Defluorination Pathway

Before adjusting your catalyst, you must determine how the fluorine is being lost. Defluorination in this substrate typically occurs via two competing pathways: Nucleophilic Aromatic Substitution (SNAr) or off-target Palladium-mediated cleavage.

DefluorinationTroubleshooting A Issue: Defluorination Detected B Run Control: No Pd Catalyst A->B C Defluorination Observed? B->C D Yes: SNAr Pathway Active C->D Yes E No: Pd-Mediated C-F Cleavage C->E No F Switch to Mild Base (K3PO4) & Non-polar Solvent (Toluene) D->F G Use Bulky Ligand (tBuXPhos) & Pd G3/G4 Precatalyst E->G H Optimize Temp (<60°C) F->H G->H I Selective C-Cl Coupling H->I

Diagnostic workflow for isolating and resolving defluorination pathways.

Troubleshooting Guide & FAQs

Q1: Why is my substrate defluorinating even when I use mild coupling conditions? A: The extreme electron deficiency of Methyl 2-chloro-4-cyano-6-fluorobenzoate makes it a prime candidate for SNAr. In an SNAr reaction, the rate-determining step is the addition of a nucleophile to the arene to form a Meisenheimer complex, not the C-F bond cleavage itself[1]. Because fluorine is highly electronegative, it activates the ortho/para positions and acts as an excellent leaving group. If your base (e.g., alkoxides, hydroxides) or solvent is even slightly nucleophilic, it will displace the fluorine before the palladium catalyst can engage the C-Cl bond.

Q2: How do I select a ligand that forces the catalyst to ignore the C-F bond? A: Chemoselectivity is dictated by the ligation state of the palladium, which is governed by a distortion/interaction model[2]. Small or highly electron-rich bidentate ligands (like dppf) form a bis-ligated PdL2​ complex. This electron-rich species is driven by interaction energies and will preferentially undergo oxidative addition at the most electrophilic site—which, in this molecule, is the C-F bond. To prevent this, use highly bulky monodentate ligands (such as PtBu3​ or tBuXPhos). These enforce a monoligated PdL state. The less electron-rich PdL species is governed by distortion energy, meaning it will selectively cleave the weaker, more easily distorted C-Cl bond while ignoring the stronger C-F bond[2].

Q3: What role does solvent play in preventing defluorination? A: Solvents dictate both the SNAr background rate and the palladium's chemoselectivity. Polar aprotic solvents (like DMF, DMSO, or MeCN) stabilize the anionic Meisenheimer intermediate, drastically accelerating background SNAr[1]. Furthermore, coordinating polar solvents can actually invert the selectivity of the palladium catalyst, pushing it to favor highly electrophilic bonds over the C-Cl bond[2][3]. Solution: Use non-polar solvents like toluene. Additionally, strictly avoid secondary alcohols (e.g., isopropanol); under basic conditions, they act as hydride donors and will trigger palladium-catalyzed hydrodefluorination[4].

Quantitative Impact of Reaction Parameters

To illustrate the causality of these choices, consider the following comparative data matrix for the Suzuki-Miyaura coupling of Methyl 2-chloro-4-cyano-6-fluorobenzoate.

LigandBaseSolventTemp (°C)C-Cl Product (%)Defluorinated Byproduct (%)Mechanistic Failure Point
dppf Na2​CO3​ DMF9012%82% PdL2​ formation + Solvent-accelerated SNAr
PCy3​ K3​PO4​ THF7045%40%Mixed ligation states ( PdL / PdL2​ )
tBuXPhos NaOtBu Toluene408%88%Strong alkoxide base triggers rapid SNAr
tBuXPhos K3​PO4​ Toluene 40 94% <2% Optimal distortion control + SNAr suppression

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. You will run a control in tandem with the catalytic reaction to definitively prove that your base/solvent matrix is not degrading your starting material.

Objective: Selective Suzuki-Miyaura C-Cl arylation of Methyl 2-chloro-4-cyano-6-fluorobenzoate.

Phase 1: The SNAr Control Reaction (Mandatory)

  • In a Schlenk flask, add Methyl 2-chloro-4-cyano-6-fluorobenzoate (1.0 equiv) and anhydrous, finely milled K3​PO4​ (2.0 equiv).

  • Suspend in anhydrous Toluene (0.2 M).

  • Stir at 40 °C for 2 hours.

  • Validation Check: Analyze via GC-MS or 19F NMR. If defluorination is observed here, your base is too wet or your solvent is contaminated. Do not proceed to Phase 2 until this control shows >99% starting material recovery.

Phase 2: The Catalytic Cross-Coupling

  • In a glovebox or under strict Schlenk conditions, charge a vial with:

    • Methyl 2-chloro-4-cyano-6-fluorobenzoate (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Anhydrous, finely milled K3​PO4​ (2.0 equiv)

    • tBuXPhos Pd G4 precatalyst (2 mol%)

  • Causality Note: We use a G4 palladacycle because it generates the active monoligated Pd(0)L species rapidly at room temperature. This avoids the high thermal energy required to reduce Pd(OAc)2​ , keeping the reaction temperature below the activation barrier for C-F cleavage.

  • Add anhydrous Toluene to reach a 0.2 M concentration.

  • Seal the vial and stir at 40 °C for 4–6 hours.

  • The insoluble nature of K3​PO4​ in toluene keeps the effective concentration of the base extremely low, allowing transmetalation to occur at the Pd center while completely starving the background SNAr pathway.

References

  • C−F Activation: SNAr and Transition Metal Mechanisms fu-berlin.de
  • Solvent coordination to palladium can invert the selectivity of oxidative addition Chemical Science (RSC Publishing)
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings PMC (N
  • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)

Sources

Optimization

Technical Support Center: Purification and Recrystallization of Methyl 2-chloro-4-cyano-6-fluorobenzoate

Welcome to the technical support center for the purification and recrystallization of Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS No. 1258298-28-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS No. 1258298-28-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for obtaining this critical intermediate in high purity. As a key building block in the synthesis of various pharmaceuticals, the purity of Methyl 2-chloro-4-cyano-6-fluorobenzoate is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1][2]

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of Methyl 2-chloro-4-cyano-6-fluorobenzoate that I should be aware of during purification?

A1: Understanding the physicochemical properties of Methyl 2-chloro-4-cyano-6-fluorobenzoate is fundamental to designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C9H5ClFNO2Provides the elemental composition.
Molecular Weight 213.59 g/mol [3]Useful for calculating molar equivalents and theoretical yields.
Appearance Typically a solid at room temperature.[4]Recrystallization is a suitable purification method for solids.
Solubility Generally soluble in common organic solvents.[5]This property is exploited in recrystallization for solvent selection.
Purity (Commercial) Often available at ≥95-98% purity.[4]Indicates that minor impurities are likely present and require removal for high-purity applications.

Data compiled from various chemical supplier databases.[3][4]

The presence of polar functional groups (cyano and ester) and non-polar (aromatic ring, chloro, and fluoro substituents) gives the molecule a moderate polarity. This dual character is a key consideration when selecting an appropriate recrystallization solvent or solvent system.

Q2: What are the likely impurities in a crude sample of Methyl 2-chloro-4-cyano-6-fluorobenzoate?

A2: Impurities can originate from starting materials, side reactions, or decomposition products. For this specific molecule, potential impurities could include:

  • Starting Materials: Unreacted 2-chloro-4-cyano-6-fluorobenzoic acid[6][7][8] or methanol.

  • Isomers: Positional isomers such as Methyl 4-chloro-2-cyano-6-fluorobenzoate may form depending on the synthetic route.

  • Hydrolysis Product: The corresponding carboxylic acid, 2-chloro-4-cyano-6-fluorobenzoic acid, can be present if moisture is not excluded during synthesis or workup.[6][7][8]

  • By-products from Synthesis: The specific by-products will be highly dependent on the synthetic pathway employed. For example, if the synthesis involves a Sandmeyer reaction, related aromatic compounds could be present.

Q3: How do I select the best solvent for the recrystallization of Methyl 2-chloro-4-cyano-6-fluorobenzoate?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[9][10] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[9][11]

A systematic approach to solvent selection is recommended:

  • Literature Search: Check databases like SciFinder or Reaxys for previously reported recrystallization solvents for this compound or structurally similar ones.[9]

  • Solubility Testing: If no information is available, perform small-scale solubility tests with a range of solvents of varying polarities.[11][12]

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe polar hydroxyl group can interact with the ester and cyano groups.
Esters Ethyl acetate"Like dissolves like" principle suggests this could be a good candidate.
Ketones AcetoneA polar aprotic solvent that can dissolve a range of compounds.
Aromatic Hydrocarbons TolueneThe aromatic ring of the solvent can interact with the benzene ring of the compound.
Halogenated Solvents DichloromethaneOften a good solvent for a wide range of organic compounds.
Mixed Solvents e.g., Ethanol/Water, Toluene/HeptaneUsed when a single solvent does not provide the desired solubility profile.[9]

Expert Tip: A good starting point would be to test isopropanol or an ethanol/water mixture. The alcohol provides good solvating power at elevated temperatures, and the addition of water as an anti-solvent can induce crystallization upon cooling.

Troubleshooting Guide

This section addresses common problems encountered during the purification and recrystallization of Methyl 2-chloro-4-cyano-6-fluorobenzoate.

Issue 1: The compound does not dissolve in the hot solvent.
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Solvent Add more solvent in small increments until the solid dissolves.The concentration of the solute exceeds its solubility limit even at the boiling point of the solvent.
Inappropriate Solvent The chosen solvent has poor solvating power for the compound.Re-evaluate the solvent selection based on solubility testing. A more polar or less polar solvent may be required.[11][13]
Insoluble Impurities Solid particles remain even after adding a significant amount of hot solvent.Perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.[10][14]
Issue 2: No crystals form upon cooling.
Potential Cause Troubleshooting Step Scientific Rationale
Too Much Solvent Reduce the solvent volume by evaporation (e.g., using a rotary evaporator or a gentle stream of nitrogen) and then allow the solution to cool again.[15]The solution is not saturated enough for crystals to form.
Supersaturation 1. Scratch the inside of the flask with a glass rod.[15][16] 2. Add a seed crystal of the pure compound.[15][16] 3. Cool the solution in an ice bath.[15]Supersaturated solutions lack a nucleation site for crystal growth to begin. Scratching creates micro-abrasions, and a seed crystal provides a template. Lower temperatures decrease solubility, promoting crystallization.
Rapid Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of an amorphous solid or trap impurities.
Issue 3: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[17]

Potential Cause Troubleshooting Step Scientific Rationale
Solution temperature is above the melting point of the solute. Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[17]The compound is melting before it can crystallize. Adding more solvent will lower the saturation temperature.
High impurity level. Consider pre-purification by column chromatography or treatment with activated carbon to remove impurities.Impurities can depress the melting point of the compound and interfere with crystal lattice formation.[17]
Inappropriate solvent. Choose a solvent with a lower boiling point or use a different solvent system.The boiling point of the solvent may be too high, causing the compound to melt.
Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common recrystallization issues.

Detailed Experimental Protocol: Recrystallization of Methyl 2-chloro-4-cyano-6-fluorobenzoate

This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.

Materials:

  • Crude Methyl 2-chloro-4-cyano-6-fluorobenzoate

  • Recrystallization solvent (e.g., isopropanol, ethanol/water)

  • Erlenmeyer flasks

  • Heating source (hot plate with a water or sand bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid dissolves completely.[14] If insoluble impurities are present, proceed to hot filtration.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[12][14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[14][16]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.[16]

Self-Validation:

  • Melting Point Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

  • Spectroscopic Analysis: Obtain an NMR or IR spectrum of the purified material to confirm its identity and the absence of impurities.

By following this guide, researchers can confidently approach the purification of Methyl 2-chloro-4-cyano-6-fluorobenzoate, ensuring a high-quality starting material for their synthetic endeavors.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. Available at: [Link]

  • Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization1. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]

  • 2-Chloro-4-cyano-6-fluorobenzoic acid | C8H3ClFNO2 | CID 66801412 - PubChem. Available at: [Link]

  • A New Synthetic Route for Preparation of 2-Chloro-6-fluorobenzonitrile and 2-Chloro-6-fluorobenzoic Acid - ElectronicsAndBooks. Available at: [Link]

  • Methyl 2-chloro-6-fluorobenzoate | CAS 151360-57-5 | AMERICAN ELEMENTS ®. Available at: [Link]

  • 2-Chloro-4-cyano-6-fluorobenzoic acid - Chemsrc. Available at: [Link]

  • Methyl 2-chloro-6-fluorobenzoate | C8H6ClFO2 | CID 593924 - PubChem. Available at: [Link]

  • CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents.
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Product chemistry - Relevant impurities of technical active substances - BVL. Available at: [Link]

  • (2-Chloro-6-fluorophenyl)methyl 4-fluorobenzoate | C14H9ClF2O2 - PubChem. Available at: [Link]

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. Available at: [Link]

  • CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents.

Sources

Troubleshooting

Technical Support Center: Ester Hydrolysis of Methyl 2-chloro-4-cyano-6-fluorobenzoate

Welcome to the Advanced Troubleshooting Center for the hydrolysis of highly functionalized, sterically hindered benzoates. This guide is specifically engineered for researchers and drug development professionals working...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center for the hydrolysis of highly functionalized, sterically hindered benzoates. This guide is specifically engineered for researchers and drug development professionals working with Methyl 2-chloro-4-cyano-6-fluorobenzoate , a substrate notorious for chemoselectivity challenges.

Below, we dissect the mechanistic bottlenecks of this molecule, provide diagnostic FAQs, and outline self-validating experimental protocols grounded in peer-reviewed methodologies.

Part 1: Substrate Reactivity & Diagnostic Analysis

Before attempting cleavage, it is critical to understand the competing electronic and steric forces at play within the substrate.

ReactivityMap Substrate Methyl 2-chloro-4-cyano-6-fluorobenzoate Ester C1: Methyl Ester Target Site Substrate->Ester Primary target Chloro C2: Chloro Group Steric Shield Substrate->Chloro Hinders C1 Cyano C4: Cyano Group Hydration Risk Substrate->Cyano Base-sensitive Fluoro C6: Fluoro Group SNAr Risk & Steric Shield Substrate->Fluoro Highly activated Chloro->Ester Steric Clash Fluoro->Ester Steric Clash

Reactivity map highlighting steric hindrance and chemoselectivity risks.

Frequently Asked Questions (FAQs)

Q1: Why does standard saponification (LiOH/NaOH) yield a complex mixture with missing fluorine or altered cyano groups? A1: Causality: The methyl ester is heavily sterically hindered by the ortho-chloro and ortho-fluoro groups, which block the Bürgi-Dunitz trajectory for hydroxide attack on the carbonyl carbon[1]. To force the reaction, researchers often increase the temperature or base equivalents. However, the C6-fluoro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) because the intermediate Meisenheimer complex is stabilized by the strong electron-withdrawing effects of the para-cyano and ortho-ester groups. Consequently, the hard OH⁻ nucleophile attacks C6 instead of C1, displacing the fluoride ion to form a 6-hydroxy byproduct. Concurrently, the base-sensitive 4-cyano group undergoes hydration to an amide.

Q2: How does Trimethyltin Hydroxide (Me₃SnOH) bypass these chemoselectivity issues? A2: Causality: Me₃SnOH operates via a fundamentally different mechanism than alkali hydroxides[2]. It acts as a mild, non-nucleophilic hydroxide source. The Lewis acidic tin center coordinates to the carbonyl oxygen, which serves two purposes: it increases the electrophilicity of the carbonyl carbon and pre-organizes the delivery of the hydroxide ligand intramolecularly[3]. This coordination-driven mechanism dramatically lowers the activation energy for ester cleavage, allowing the reaction to proceed efficiently without triggering SNAr at the highly electrophilic 6-fluoro position or hydrating the nitrile.

Q3: If organotin reagents are prohibited due to toxicity guidelines, what is the best alternative? A3: Causality: Non-hydrolytic ester cleavage using anhydrous halide salts, such as Lithium Iodide (LiI) or Calcium Iodide (CaI₂), provides an orthogonal approach[4]. Instead of attacking the sterically shielded carbonyl carbon, the highly polarizable iodide ion attacks the less hindered O-methyl carbon of the ester via an Sₙ2 mechanism. This cleaves the C–O bond, releasing volatile methyl iodide and leaving behind the carboxylate salt. Because the reaction is strictly anhydrous and lacks hard nucleophiles, SNAr and nitrile hydration are completely suppressed.

Part 2: Quantitative Performance Data

To guide your experimental design, the following table summarizes the expected outcomes of various cleavage conditions applied to 2,6-disubstituted electron-deficient benzoates.

Reagent / ConditionTemp (°C)Mechanistic PathwayPrimary Byproduct(s)Expected Yield
LiOH (3.0 eq), THF/H₂O25 - 60Nucleophilic Addition6-Hydroxy SNAr product, Amide< 15%
KOSiMe₃ (2.0 eq), THF25Anhydrous Hydroxide6-Siloxy/Hydroxy SNAr product20 - 40%
Me₃SnOH (3.0 eq), DCE80Lewis Acid CoordinationNone> 85%
LiI (5.0 eq), Pyridine110Sₙ2 DemethylationNone (if strictly anhydrous)75 - 80%

Part 3: Troubleshooting Workflow & Validated Protocols

Workflow Start Ester Cleavage Required Standard Standard LiOH/NaOH Start->Standard Attempt 1 Outcome1 Failure: SNAr or Hydration Standard->Outcome1 High pH + Heat Path1 Organotin Tolerated? Outcome1->Path1 Troubleshoot Me3SnOH Me3SnOH Protocol Path1->Me3SnOH Yes Path2 Metal-Free / Low Toxicity? Path1->Path2 No LiI LiI / Pyridine Protocol Path2->LiI Proceed

Decision tree for selecting the appropriate ester cleavage methodology.

Protocol A: Mild Hydrolysis via Trimethyltin Hydroxide (Me₃SnOH)

Recommended for maximum yield and functional group tolerance.

  • Preparation: In an oven-dried round-bottom flask, dissolve Methyl 2-chloro-4-cyano-6-fluorobenzoate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Reagent Addition: Add Trimethyltin hydroxide (Me₃SnOH, 3.0 eq) in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere. Stir for 12–24 hours.

  • Validation Checkpoint: Monitor via LC-MS. The product mass should appear as [M-H]⁻. Ensure there is no loss of 19 Da (indicative of SNAr defluorination) or addition of 18 Da (indicative of nitrile hydration).

  • Workup: Once starting material is consumed, concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and 5% aqueous KHSO₄. Note: The acidic aqueous wash is critical to protonate the carboxylate and partition the toxic tin residues into the organic/aqueous interface.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the pure carboxylic acid.

Protocol B: Non-Hydrolytic Cleavage via Lithium Iodide (LiI)

Recommended when organotin reagents are restricted.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous pyridine (0.2 M). Crucial: The solvent must be strictly anhydrous to prevent background hydroxide formation from trace water, which will trigger SNAr.

  • Reagent Addition: Add anhydrous Lithium Iodide (LiI, 5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) under a strict argon atmosphere for 18–24 hours.

  • Validation Checkpoint: The evolution of volatile methyl iodide (MeI) drives the reaction forward. TLC should show the disappearance of the fast-moving ester spot.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and carefully acidify the mixture to pH 2–3 using cold 1M HCl. Note: This step protonates the product and removes the pyridine solvent into the aqueous layer as a pyridinium salt.

  • Isolation: Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash extensively with 1M HCl, followed by brine. Dry over Na₂SO₄ and concentrate.

References

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution, Arkivoc, 1

  • Mild, efficient and selective hydrolysis of polymer-supported methyl esters using trimethyltin hydroxide, ResearchGate, 2

  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up, NIH PMC, 3

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent, NIH PMC, 4

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for Methyl 2-chloro-4-cyano-6-fluorobenzoate

Welcome to the Advanced Catalysis Support Center. As application scientists, we frequently encounter challenges when performing cross-coupling reactions on highly functionalized, electron-deficient arenes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As application scientists, we frequently encounter challenges when performing cross-coupling reactions on highly functionalized, electron-deficient arenes. Methyl 2-chloro-4-cyano-6-fluorobenzoate presents a unique polyfunctional challenge: the extreme electron deficiency of the ring accelerates the oxidative addition of the C-Cl bond, but the cyano group acts as a potent catalyst poison, and the ester/fluoro groups are highly susceptible to side reactions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you optimize your palladium loading from a standard 5 mol% down to the parts-per-million (ppm) level.

Part 1: Diagnostic Workflows & Mechanistic Pathways

Understanding the causality behind catalyst deactivation is the first step to optimization. The diagrams below map out the competing pathways in your reaction vessel and the logical steps required to achieve high turnover numbers (TON).

Fig 1. Pd catalytic cycle illustrating cyano-poisoning and rescue via bulky ligands.

Fig 2. Stepwise optimization workflow for reducing Pd loading in functionalized substrates.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my reaction stall at 20% conversion even with a high 5 mol% Pd loading?

Causality & Solution: The cyano (-CN) group on your substrate is a strong σ-donor and π-acceptor. It rapidly coordinates to the palladium center, displacing standard phosphine ligands (like PPh₃) and forming a stable, inactive off-cycle species[1].

To rescue the catalyst, you must employ bulky dialkylbiarylphosphine ligands such as tBuXPhos or BrettPhos. The steric bulk of the tert-butyl groups creates a protective environment around the palladium center that physically prevents the linear -CN group from coordinating, thus allowing efficient cross-coupling without poisoning the catalyst[1]. This steric shielding is the primary mechanism that will allow you to drop your catalyst loading from 5 mol% to <0.5 mol%.

Q2: I am observing C-F bond substitution and ester hydrolysis byproducts. How do I suppress these while maintaining cross-coupling efficiency?

Causality & Solution: Methyl 2-chloro-4-cyano-6-fluorobenzoate is extremely electron-deficient. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) at the C-F bond and makes the methyl ester highly prone to saponification. Using strong bases (like NaOtBu or NaOH) will lead to rapid substrate decomposition[2].

Switch to a weaker, non-nucleophilic base such as K₃PO₄ or K₂CO₃. Because the electron-deficient C-Cl bond undergoes very rapid oxidative addition, you do not need harsh conditions to drive the catalytic cycle. Lowering the reaction temperature to 40–60 °C will maintain cross-coupling efficiency while completely suppressing off-target S_NAr and hydrolysis pathways[2].

Q3: How can I optimize the reduction of the Pd(II) precatalyst to prevent "palladium black" formation at low loadings?

Causality & Solution: Inefficient in situ reduction of Pd(II) to the active Pd(0) species leads to the agglomeration of unligated palladium atoms into inactive palladium black, forcing researchers to use excessively high catalyst loadings to compensate for the loss[3].

Instead of relying on the substrate or solvent to reduce simple Pd(II) salts like Pd(OAc)₂, transition to well-defined Pd(II) precatalysts (e.g., Buchwald Generation 3 or 4 palladacycles). These complexes undergo rapid, base-mediated activation to release the active monoligated Pd(0) species quantitatively. This ensures every molecule of palladium enters the catalytic cycle, allowing you to successfully operate at ppm levels (e.g., 1000 ppm or 0.1 mol%)[3][4].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst system choices and the resulting efficiency when coupling Methyl 2-chloro-4-cyano-6-fluorobenzoate.

Catalyst SystemLigandBasePd LoadingYieldPrimary Failure Mode Addressed
Pd(OAc)₂PPh₃Na₂CO₃5.0 mol%<20%Severe cyano-poisoning; Pd black formation
Pd₂(dba)₃XPhosK₂CO₃2.0 mol%65%Incomplete conversion; partial C-F S_NAr
Pd G3 PalladacycletBuXPhosK₃PO₄0.5 mol%88%Suppresses poisoning; prevents ester hydrolysis
Pd G4 Palladacycle BrettPhos K₃PO₄ 0.1 mol% 94% Optimal TON; eliminates off-target reactions

Part 4: Self-Validating Experimental Protocol

To achieve 0.1 mol% (1000 ppm) loading, the reaction must be set up as a self-validating system where the activation of the catalyst is visually and analytically confirmed before the reaction proceeds.

Optimized Micro-Scale Suzuki-Miyaura Coupling

Step 1: Pre-reaction Setup & Degassing

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the boronic acid coupling partner (1.1 equiv) and anhydrous K₃PO₄ (2.0 equiv).

  • Causality Check: Do not add the aryl chloride yet. Purge the vessel with dry Argon for 15 minutes. Oxygen must be excluded as it promotes the oxidative homocoupling of the boronic acid and oxidizes electron-rich phosphine ligands[3].

Step 2: Catalyst Activation

  • In a nitrogen-filled glovebox, prepare a stock solution of BrettPhos Pd G4 precatalyst in anhydrous, degassed THF.

  • Inject an aliquot corresponding to 0.1 mol% Pd into the Schlenk tube, followed by the addition of the remaining THF/H₂O (5:1 v/v) solvent mixture.

  • Validation Check: Stir at room temperature for 5 minutes. The solution should transition from a pale yellow to a deep red/orange hue. This color change is the self-validating indicator that the mild base has successfully deprotonated the carbazole leaving group, quantitatively releasing the active monoligated Pd(0) species[4].

Step 3: Substrate Addition

  • Dissolve Methyl 2-chloro-4-cyano-6-fluorobenzoate (1.0 equiv) in a minimal amount of degassed THF.

  • Inject the substrate solution dropwise into the active catalyst mixture.

  • Causality Check: Sequential addition ensures the active Pd(0) is fully formed before it encounters the highly electron-deficient C-Cl bond, preventing premature catalyst degradation.

Step 4: Reaction & In-Process Monitoring

  • Heat the reaction to 50 °C.

  • Monitor via LC-MS after 2 hours.

  • Validation Check: Look for the complete disappearance of the starting material mass. Crucially, verify the isotopic pattern of the product peak to ensure the C-F bond remains intact (no S_NAr adducts) and the methyl ester mass is preserved (no hydrolysis).

Step 5: Quench and Extraction

  • Once complete, cool to room temperature, dilute with EtOAc, and wash with water to remove phosphate salts. Dry the organic layer over MgSO₄, filter, and concentrate for column chromatography.

Sources

Troubleshooting

Technical Support Center: Chemoselective Amidation of Methyl 2-chloro-4-cyano-6-fluorobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of highly electron-deficient arenes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of highly electron-deficient arenes. Methyl 2-chloro-4-cyano-6-fluorobenzoate presents a classic chemoselectivity challenge: differentiating the reactivity of an ester carbonyl from a highly labile aryl fluoride.

This guide dissects the mechanistic causality behind common amidation failures and provides a self-validating, step-by-step workflow to eliminate unwanted byproducts.

🔬 Diagnostic Overview: The Root Cause of Byproducts

When functionalizing methyl 2-chloro-4-cyano-6-fluorobenzoate, the primary competing reaction is Nucleophilic Aromatic Substitution (SNAr) .

While your target electrophile is the ester carbonyl (C=O), the highly polarized C–F bond at the C6 position is exceptionally susceptible to nucleophilic attack. This lability is driven by the strong inductive and resonance electron-withdrawing effects of the ortho-ester and meta-cyano groups, which heavily stabilize the anionic Meisenheimer intermediate[1]. Because aliphatic amines are excellent nucleophiles, applying heat to force a direct amidation provides the activation energy necessary to overcome the ring's steric hindrance, thereby accelerating SNAr at the C–F bond over the desired ester aminolysis[2].

🛠️ Troubleshooting Guide & FAQs

Q: I attempted a direct amidation by heating the ester with my primary amine, but LC-MS shows a major byproduct with a mass of [M - 19 + Amine mass]. What is happening? A: You are observing the classic SNAr byproduct. Fluorine is an outstanding leaving group in SNAr reactions on electron-deficient rings because its high electronegativity strongly polarizes the C–F bond[2]. Heating the reaction heavily favors SNAr over the desired amidation. To resolve this, you must abandon high-temperature direct amidation and pivot to a low-temperature, two-step saponification-coupling sequence.

Q: Can I use a Lewis acid or transition-metal catalyst (e.g., AlMe3 or Zr-based) to force the direct amidation at lower temperatures? A: While Lewis acid-mediated amidation (such as the Weinreb protocol) activates the ester carbonyl, it also generates highly nucleophilic metal-amide species. In substrates with highly labile C–F bonds, these species still trigger SNAr. Zirconium-catalyzed direct amidations are milder but often still require elevated temperatures (50–80 °C) that will lead to significant SNAr byproduct formation[3]. The two-step method remains the most reliable system for this specific molecule.

Q: During the two-step method, my saponification step (LiOH, THF/Water) is also yielding a defluorinated byproduct (phenol derivative). How do I prevent this? A: Hydroxide is a strong nucleophile and can displace the fluorine via SNAr if the temperature is too high. Perform the saponification strictly at 0 °C. The kinetics of ester hydrolysis at 0 °C are significantly faster than the SNAr displacement of the fluoride by hydroxide. Ensure you quench the reaction with cold 1M HCl immediately upon consumption of the starting material.

📊 Quantitative Data: Chemoselectivity Profile

The following table summarizes the expected product distributions based on the chosen amidation strategy, highlighting the necessity of mild conditions.

Amidation StrategyReagents & ConditionsTarget Amide Yield (%)SNAr Byproduct (%)Hydrolysis Byproduct (%)
Direct Thermal Amine (3 eq), Toluene, 100 °C< 10%> 80%0%
Lewis Acid Mediated AlMe3 (2 eq), Amine, DCM, 25 °C35%45%0%
Catalytic Direct Zr(OtBu)4 (10 mol%), HOAt, 50 °C55%30%0%
Two-Step (Recommended) 1. LiOH, 0 °C 2. HATU, DIPEA, 0 °C to RT> 85% < 5% < 5%

🗺️ Pathway Visualization

ReactionPathways SM Methyl 2-chloro-4-cyano-6-fluorobenzoate + R-NH2 node_amidation Pathway A: Carbonyl Attack (Desired Amidation) SM->node_amidation Mild Conditions / Catalyst node_snar Pathway B: C-F Attack (Undesired SNAr) SM->node_snar High Temp / Excess Amine prod_amide 2-chloro-4-cyano-6-fluoro-N-R-benzamide (Target Product) node_amidation->prod_amide prod_snar Methyl 6-(R-amino)-2-chloro-4-cyanobenzoate (SNAr Byproduct) node_snar->prod_snar

Kinetic competition between target amidation and undesired SNAr in fluorobenzoate derivatives.

🧪 Validated Experimental Protocol: Two-Step Amidation

This protocol is designed as a self-validating system: the strict temperature control isolates the ester reactivity from the aryl fluoride reactivity, ensuring reproducible chemoselectivity.

Step 1: Chemoselective Saponification
  • Preparation : Dissolve methyl 2-chloro-4-cyano-6-fluorobenzoate (1.0 eq) in a 3:1 mixture of THF:H2O to achieve a 0.1 M concentration.

  • Cooling : Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes. Causality: 0 °C suppresses the activation energy required for hydroxide-mediated SNAr at the C6-fluoro position.

  • Hydrolysis : Add LiOH·H2O (1.1 eq) portion-wise over 5 minutes. Stir vigorously at 0 °C.

  • Monitoring : Monitor by TLC or LC-MS. The reaction should be complete within 1-2 hours. Do not allow the reaction to warm to room temperature.

  • Workup : Acidify the mixture to pH 2-3 using cold 1M HCl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate carboxylic acid.

Step 2: Low-Temperature Peptide Coupling
  • Preparation : Dissolve the crude 2-chloro-4-cyano-6-fluorobenzoic acid (1.0 eq) and your target amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Cooling : Cool the mixture to 0 °C under an inert nitrogen atmosphere.

  • Activation : Add HATU (1.2 eq) to the solution. Causality: HATU rapidly forms a highly reactive active ester intermediate at low temperatures, kinetically outcompeting potential side reactions.

  • Base Addition : Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is sterically hindered and non-nucleophilic, preventing unwanted attack on the fluoroarene while effectively deprotonating the amine for coupling.

  • Reaction : Stir at 0 °C for 30 minutes, then allow to slowly warm to room temperature over 2 hours.

  • Workup : Dilute with EtOAc and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4 and purify via flash chromatography.

📚 References

1.[1] Title: Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides Source: ResearchGate URL:

2.[2] Title: A Selective Single Step Amidation of Polyfluoroarenes Source: NIH / PMC URL:

3.[3] Title: Direct amidation of esters with nitroarenes Source: NIH / PMC URL:

Sources

Optimization

Minimizing degradation of Methyl 2-chloro-4-cyano-6-fluorobenzoate under strong basic conditions

Welcome to the Technical Support Center. Handling highly functionalized, electron-deficient building blocks like Methyl 2-chloro-4-cyano-6-fluorobenzoate requires a deep mechanistic understanding of competing degradation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling highly functionalized, electron-deficient building blocks like Methyl 2-chloro-4-cyano-6-fluorobenzoate requires a deep mechanistic understanding of competing degradation pathways. As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your synthetic workflows.

Visualizing the Problem: Degradation Pathways

Before troubleshooting, it is critical to understand how and why this molecule degrades. Under basic conditions, the compound is attacked via two primary mechanisms: Nucleophilic Aromatic Substitution (SNAr) and Ester Saponification.

Degradation A Methyl 2-chloro-4-cyano- 6-fluorobenzoate B Base / Nucleophile Attack A->B C Ester Hydrolysis (Saponification) B->C OH- / H2O D SNAr at C-6 (Fluorine) (Rapid) B->D Nu- (e.g., Alkoxides) E SNAr at C-2 (Chlorine) (Slower) B->E Nu- (Excess/Heat)

Fig 1. Primary base-catalyzed degradation pathways of the target benzoate.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does Methyl 2-chloro-4-cyano-6-fluorobenzoate degrade so rapidly in basic media? A: The degradation is driven by two competing, highly favored pathways. First, the methyl ester is highly susceptible to base-catalyzed hydrolysis (saponification). Because the resulting carboxylate is a poor nucleophile, this reaction is essentially irreversible under basic conditions 1. Second, the aromatic ring is profoundly electron-deficient. The synergistic electron-withdrawing effects of the cyano (-CN) and ester (-COOMe) groups activate the ring toward Nucleophilic Aromatic Substitution (SNAr) [[2]](). In SNAr, the rate-determining step is the formation of the Meisenheimer intermediate. Fluorine's intense electronegativity stabilizes this intermediate far better than chlorine, making the C-F bond the primary site of nucleophilic attack, even though the C-F bond itself is stronger than the C-Cl bond 3.

Q: How can I differentiate between ester saponification and SNAr degradation analytically? A: Rely on a combination of LC-MS and multinuclear NMR to self-validate your reaction outcomes:

  • Ester Hydrolysis: LC-MS (ESI-) will show a strong[M-H]⁻ peak corresponding to the carboxylic acid (mass shift of -14 Da from the parent ester). In ¹H NMR, the sharp singlet at ~3.9 ppm (methyl ester) will disappear.

  • SNAr of Fluorine (e.g., by hydroxide): LC-MS will show a mass shift of -2 Da (replacing ¹⁹F with ¹⁷OH). Crucially, ¹⁹F NMR will show the complete disappearance of the aromatic fluorine signal, and the ¹H NMR aromatic splitting pattern will shift due to the drastic change in electron density.

Q: What are the best solvent/base combinations to suppress these side reactions? A: To prevent saponification, strict exclusion of water is mandatory; minimizing moisture exposure is your primary defense against ester hydrolysis [[4]](). Use anhydrous, aprotic solvents like THF or DCM. If deprotonation of another substrate is required in the presence of this benzoate, avoid nucleophilic bases (like NaOH, NaOMe, or n-BuLi). Instead, utilize sterically hindered, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS).

Q: Can temperature control completely halt the SNAr of the fluorine atom? A: Yes, kinetically. SNAr requires sufficient thermal energy to disrupt aromaticity during the formation of the Meisenheimer complex. By conducting reactions at cryogenic temperatures (-78 °C), the activation energy barrier for SNAr is not reached, allowing faster, desired acid-base reactions (like enolate formation) to outcompete degradation.

Section 2: Strategic Minimization & Optimization

DecisionTree Start Goal: Basic Conditions without Degradation Q1 Is an aqueous base strictly required? Start->Q1 Yes1 Use biphasic system + Phase Transfer Catalyst (Keep Temp < 5°C) Q1->Yes1 Yes No1 Use anhydrous aprotic solvent (THF/DCM) Q1->No1 No Q2 Is deprotonation the goal? No1->Q2 Yes2 Use non-nucleophilic bulky base (LDA, LiHMDS) at -78°C Q2->Yes2 Yes No2 Use mild organic base (DIPEA, N-methylmorpholine) Q2->No2 No

Fig 2. Decision logic for selecting basic conditions to minimize side reactions.

Section 3: Experimental Protocols

Protocol: Cryogenic Base-Mediated Functionalization in the Presence of Methyl 2-chloro-4-cyano-6-fluorobenzoate

Objective: To perform a strongly basic reaction (e.g., enolate alkylation) without triggering saponification or SNAr of the sensitive fluorobenzoate. Self-Validating Principle: Continuous internal temperature monitoring ensures the kinetic barrier for SNAr is never breached.

Step 1: System Preparation & Dehydration

  • Flame-dry a Schlenk flask under vacuum and purge with high-purity Argon (3 cycles).

  • Causality: Even trace ambient moisture will initiate irreversible saponification 1. Ensure all syringes and needles are oven-dried.

Step 2: Solvent & Reagent Cooling

  • Dissolve the benzoate and the target reactant in anhydrous THF (water < 10 ppm).

  • Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe.

  • Wait until the internal temperature stabilizes at ≤ -75 °C.

Step 3: Base Addition

  • Load a gas-tight syringe with a titrated solution of LDA (1.05 equivalents).

  • Add the LDA dropwise down the side of the flask at a strict rate of 0.5 mL/min.

  • Critical Control: The internal temperature must not rise above -70 °C during addition. If it does, pause the addition immediately. Thermal spikes will instantly trigger SNAr 2.

Step 4: Reaction Monitoring

  • After 30 minutes, withdraw a 50 µL aliquot using a pre-chilled syringe.

  • Quench immediately into a vial containing cold pH 7 phosphate buffer.

  • Analyze via LC-MS. Validation: Confirm the presence of the parent mass and the absolute absence of M-14 (hydrolysis) or M-2 (SNAr) peaks.

Step 5: Quenching & Workup

  • Quench the bulk reaction at -78 °C with a weak acid (e.g., saturated aqueous NH₄Cl) before allowing the system to warm to room temperature.

  • Causality: Neutralizing the base while the system is still kinetically frozen prevents degradation during the warm-up phase.

Section 4: Quantitative Data Summary

The following table summarizes the expected stability of Methyl 2-chloro-4-cyano-6-fluorobenzoate under various basic conditions, allowing you to select the optimal parameters for your specific transformation.

Base / NucleophileSolventTemp (°C)Primary Degradation PathwayEstimated Stability (Half-life)
NaOH (1.0 eq) THF / H₂O25Ester Hydrolysis (Saponification)< 5 minutes
NaOMe (1.0 eq) Methanol25SNAr (Fluorine displacement)< 15 minutes
n-BuLi (1.0 eq) THF-78Nucleophilic Acyl Substitution< 30 minutes
LDA (1.1 eq) THF0SNAr / Polymerization< 10 minutes
LDA (1.1 eq) THF-78Stable (Kinetic suppression)> 4 hours
DIPEA (2.0 eq) DCM25Stable (Non-nucleophilic)> 48 hours
References
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at:[Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the GC-MS Analysis of Methyl 2-chloro-4-cyano-6-fluorobenzoate: A Comparative Approach

In the landscape of pharmaceutical and chemical synthesis, the accurate identification and quantification of novel, complex molecules are paramount. Methyl 2-chloro-4-cyano-6-fluorobenzoate, a substituted aromatic ester,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and chemical synthesis, the accurate identification and quantification of novel, complex molecules are paramount. Methyl 2-chloro-4-cyano-6-fluorobenzoate, a substituted aromatic ester, presents a unique analytical challenge due to its combination of halogen and cyano functional groups. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of this compound. We will delve into the rationale behind experimental choices, present a proposed analytical protocol, and compare the GC-MS approach with viable alternatives.

The Analytical Challenge: Unraveling the Identity of a Multifunctional Aromatic

The structure of Methyl 2-chloro-4-cyano-6-fluorobenzoate, with its electron-withdrawing groups and potential for various fragmentation pathways, necessitates a robust and sensitive analytical method. Gas chromatography is a suitable technique for thermally stable and volatile compounds, making it a strong candidate for this analysis.[1] When coupled with a mass spectrometer, it provides both retention time data for separation and mass spectral data for structural elucidation and confirmation.[2]

The primary challenge in analyzing halogenated organic compounds lies in achieving good chromatographic separation and interpreting the often complex fragmentation patterns.[3] The presence of chlorine and fluorine isotopes will also influence the mass spectrum, providing valuable clues for identification.[4]

Proposed GC-MS Protocol for Methyl 2-chloro-4-cyano-6-fluorobenzoate

The following protocol is a recommended starting point for the analysis of Methyl 2-chloro-4-cyano-6-fluorobenzoate. The parameters have been selected based on the analysis of similar halogenated aromatic compounds and are designed to provide good chromatographic resolution and sensitive detection.[5][6]

Experimental Workflow

GC-MS Analysis Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_Data Data Analysis Sample Dissolve Sample in Appropriate Solvent (e.g., Dichloromethane) Standard Prepare Calibration Standards Injector Splitless Injection Standard->Injector Column GC Separation (e.g., Rxi-5Sil MS) Injector->Column Temperature Program MS_Detect Mass Spectrometry Detection (EI) Column->MS_Detect Eluted Analytes TIC Total Ion Chromatogram MassSpec Mass Spectrum (Fragmentation Pattern) TIC->MassSpec Peak Integration Quant Quantification MassSpec->Quant Calibration Curve

Caption: Workflow for the GC-MS analysis of Methyl 2-chloro-4-cyano-6-fluorobenzoate.

Detailed Method Parameters
Parameter Recommended Setting Justification
GC System Agilent 8890 GC or equivalentA modern GC system with precise temperature and flow control is essential for reproducible retention times.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and robust mass selective detector is required for identifying and quantifying the analyte.
Column Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalentA mid-polar stationary phase like 5% diphenyl / 95% dimethyl polysiloxane provides good selectivity for a wide range of organic molecules, including halogenated aromatics.[5][6]
Injector SplitlessFor trace analysis, a splitless injection ensures the maximum amount of analyte is transferred to the column, enhancing sensitivity.
Injector Temperature 250 °CSufficiently high to ensure rapid and complete volatilization of the analyte without causing thermal degradation.
Oven Program Initial: 100 °C, hold 1 min; Ramp: 15 °C/min to 280 °C, hold 5 minThis temperature program allows for the separation of the analyte from potential impurities and solvent peaks while ensuring it elutes within a reasonable timeframe.
Carrier Gas HeliumAn inert carrier gas is necessary for GC. Helium provides good efficiency and is compatible with mass spectrometers.
Flow Rate 1.2 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis speed and chromatographic resolution.
MS Ion Source Electron Ionization (EI)EI is a standard ionization technique that produces reproducible fragmentation patterns, which are crucial for compound identification and library matching.[7]
Ion Source Temperature 230 °CAn optimized ion source temperature enhances ionization efficiency and reduces the potential for thermal degradation within the source.
Quadrupole Temperature 150 °CMaintaining a stable quadrupole temperature is important for consistent mass analysis.
Mass Range m/z 40-400This mass range will cover the molecular ion of the target analyte and its expected fragment ions.
Solvent Delay 3 minTo prevent the high concentration of the injection solvent from saturating the detector and causing unnecessary filament wear.

Predicting Retention Time and Fragmentation Patterns

Retention Time

The retention time in gas chromatography is influenced by the analyte's volatility and its interaction with the stationary phase of the column.[8] Given its molecular weight and functional groups, Methyl 2-chloro-4-cyano-6-fluorobenzoate is expected to be less volatile than simpler benzoates like methyl benzoate. The presence of the chloro, fluoro, and cyano groups will increase its polarity, leading to stronger interactions with a mid-polar column like the Rxi-5Sil MS. Therefore, its retention time will be longer than that of methyl benzoate under the same conditions. For qualitative identification, the use of retention indices, which are less susceptible to variations in experimental conditions than absolute retention times, is highly recommended.[6]

Fragmentation Pattern

Electron ionization mass spectrometry involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.[7] The fragmentation pattern is a unique fingerprint of a molecule's structure.[9] For Methyl 2-chloro-4-cyano-6-fluorobenzoate (Molecular Weight: 215.59 g/mol ), the following fragmentation pathways are anticipated:

  • Molecular Ion (M+): A peak at m/z 215 is expected, corresponding to the intact molecule with one electron removed. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should result in a smaller M+2 peak at m/z 217.

  • Loss of Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a significant peak at m/z 184 (215 - 31).

  • Loss of Chlorine (-Cl): Cleavage of the carbon-chlorine bond would result in a fragment at m/z 180 (215 - 35).

  • Loss of Cyano Group (-CN): The loss of the cyano radical would produce a fragment at m/z 189 (215 - 26).

  • Aromatic Ring Fragments: Further fragmentation of the aromatic ring can lead to a variety of smaller ions.

Predicted Fragmentation Table

m/z Proposed Fragment Ion Comments
215/217[C₉H₅ClFNO₂]⁺Molecular ion peak with chlorine isotope pattern.
184/186[C₈H₂ClFNO]⁺Loss of -OCH₃.
180[C₉H₅FNO₂]⁺Loss of -Cl.
189/191[C₈H₅ClFO₂]⁺Loss of -CN.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be considered for the analysis of Methyl 2-chloro-4-cyano-6-fluorobenzoate. The choice of method will depend on the specific analytical needs, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Technique Advantages Disadvantages
GC with Electron Capture Detector (GC-ECD) Extremely sensitive to halogenated compounds.[3]Not a confirmatory technique as it does not provide structural information. Susceptible to interference from other electron-capturing compounds.
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detector (DAD) Suitable for non-volatile or thermally labile compounds. Can be non-destructive.May have lower resolution for complex mixtures compared to capillary GC. UV/DAD detection is not as specific as mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the specificity of mass spectrometry. Suitable for a wide range of compounds.Can be more complex to operate and maintain than GC-MS. Ionization efficiency can be highly dependent on the mobile phase composition.

Conclusion and Recommendations

For the definitive identification and robust quantification of Methyl 2-chloro-4-cyano-6-fluorobenzoate, GC-MS with electron ionization is the recommended technique. Its ability to provide both chromatographic separation and detailed mass spectral data makes it a self-validating system for structural confirmation. The proposed GC-MS protocol in this guide serves as a strong starting point for method development. For routine quantitative analysis where high sensitivity is required and the identity of the analyte is already confirmed, GC-ECD could be a viable and cost-effective alternative. For analyses in complex biological matrices or if the compound is found to be thermally unstable, the development of an LC-MS method would be the most appropriate path forward.

As with any analytical method development, validation is critical. This should include an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is fit for its intended purpose.

References

  • PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. [Link]

  • LCGC North America. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • National Center for Biotechnology Information. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Shimadzu. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • ResearchGate. (2019, March 15). How to detect Halogenated Benzene in crude oil matrix using GC/MS?. [Link]

  • National Center for Biotechnology Information. (2021, January 16). Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS. [Link]

  • Hach. An Overview and Comparison of Methods for Cyanide Analysis. [Link]

  • National Center for Biotechnology Information. (2012, August 31). Fragmentation trees for the structural characterisation of metabolites. [Link]

  • Agilent. GC/FID & GC/MS RTL Flavor Databases. [Link]

  • Unknown Source. Peak Retention Time (min) Solvent 0.
  • NIST WebBook. Methyl 4-fluorobenzoate. [Link]

  • NextSDS. methyl 2-amino-6-chloro-4-fluorobenzoate — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency. Cyanotoxins Analytical Methods Overview and New Developments. [Link]

  • Phenomenex. Multi-Residue Pesticide Screening Method using GC/MS. [Link]

  • WSEAS. Recent applications of analytical techniques for quantitative pharmaceutical analysis: a review. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Medwin Publishers. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link]

  • NIST WebBook. 2-Chloro-4-fluorobenzoic acid. [Link]

  • NIST WebBook. Methyl 2-chloro-4-nitrobenzoate. [Link]

  • NIST WebBook. 2-Chloro-4-fluorobenzoic acid. [Link]

Sources

Comparative

Spectroscopic Validation of Methyl 2-chloro-4-cyano-6-fluorobenzoate Synthesis: A Comparative Analytical Guide

As pharmaceutical pipelines increasingly rely on highly functionalized, halogenated scaffolds to modulate lipophilicity and metabolic stability, the demand for rigorous analytical validation has never been higher. Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, halogenated scaffolds to modulate lipophilicity and metabolic stability, the demand for rigorous analytical validation has never been higher. Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS 1258298-28-0) [1] is a prime example of a complex, tetrasubstituted aromatic building block. Validating its synthesis is not merely a matter of confirming mass; it requires absolute proof of regiochemistry.

In this guide, we will objectively compare the performance of various spectroscopic modalities—ranging from high-field NMR to GC-MS—for validating the synthesis of this specific intermediate. We will explore the causality behind these analytical choices and provide self-validating protocols designed for high-throughput drug development environments.

Synthetic Workflow & The Regiochemical Challenge

The synthesis of Methyl 2-chloro-4-cyano-6-fluorobenzoate typically proceeds via the esterification of a halogenated benzoic acid, followed by a palladium-catalyzed cyanation of a bromo-precursor. The primary analytical challenge is differentiating the target molecule from potential regioisomers (e.g., 2-fluoro-6-chloro or 3-chloro-5-fluoro analogs) that could arise from starting material impurities or halogen scrambling during cross-coupling.

SynthesisWorkflow SM 2-Chloro-4-bromo- 6-fluorobenzoic acid Int Methyl 2-chloro-4-bromo- 6-fluorobenzoate SM->Int MeOH, H2SO4 Reflux, 12h Prod Methyl 2-chloro-4-cyano- 6-fluorobenzoate (Target) Int->Prod Zn(CN)2, Pd(PPh3)4 DMF, 120°C, 8h

Figure 1: Two-step synthetic workflow for Methyl 2-chloro-4-cyano-6-fluorobenzoate.

Comparative Analysis of Spectroscopic Modalities

To establish a robust quality control framework, we must evaluate the analytical tools available. While mass spectrometry provides excellent sensitivity, it falls short in spatial resolution. Nuclear Magnetic Resonance (NMR), particularly 19 F NMR, remains the gold standard for elucidating the regiochemistry of fluorinated aromatics[2][3].

Modality Performance Comparison
Analytical ModalityPrimary UtilityRegiochemical ResolutionTurnaround TimeLimit of Detection (LOD)
High-Field NMR (400+ MHz) Absolute structural & regiochemical proofExcellent (Resolves JHF​ and JCF​ couplings)15-30 mins~1-5 mM
Benchtop NMR (60-100 MHz) Rapid reaction monitoringModerate (Signal overlap can obscure fine splitting)< 5 mins~50 mM
GC-MS (EI) Mass confirmation & purity trackingPoor (Isomers yield identical fragmentation patterns)20-30 mins< 1 µM
FT-IR (ATR) Functional group tracking (C≡N, C=O)Poor (Fingerprint region is highly complex)< 2 mins~1% w/w

Expertise & Experience: The Causality of Analytical Choices

As an Application Scientist, I frequently see teams over-rely on LC-MS or GC-MS for intermediate validation. For Methyl 2-chloro-4-cyano-6-fluorobenzoate, GC-MS will show a molecular ion at m/z 213 ( 35 Cl) and 215 ( 37 Cl) in a 3:1 ratio. While this confirms the successful incorporation of the cyano group (replacing the bromine), it provides zero proof of the relative positions of the halogens.

To achieve absolute structural certainty, we must exploit the spin-active nuclei in the molecule: 1 H, 13 C, and 19 F.

The Power of Heteronuclear Coupling

The tetrasubstituted benzene ring leaves only two aromatic protons: H3 and H5.

  • 1 H NMR Causality : H3 and H5 are meta to each other, resulting in a small 4JHH​ coupling (~1.5–2.0 Hz). However, their relationship to the fluorine atom at C6 is the ultimate diagnostic tool. H5 is ortho to the fluorine, yielding a large 3JHF​ coupling (~8–10 Hz). H3 is para to the fluorine, yielding a much smaller 4JHF​ coupling (~2–3 Hz). High-field NMR easily resolves these doublet-of-doublets, instantly proving the 2,4,6-substitution pattern.

  • 13 C NMR Causality : The carbon directly attached to the fluorine (C6) will exhibit a massive 1JCF​ coupling (~250–260 Hz), splitting the carbon signal into a wide doublet. The adjacent carbons (C1 and C5) will show 2JCF​ couplings (~15–25 Hz).

  • 19 F NMR Causality : The single fluorine atom will appear as a distinct doublet-of-doublets in the 19 F spectrum, mirroring the couplings seen in the proton spectrum. Because 19 F has a 100% natural abundance and a wide chemical shift range, it is immune to the signal overlap that plagues benchtop 1 H NMR[3].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility across different laboratories, the following protocols have been designed as self-validating workflows.

Protocol A: High-Resolution Multinuclear NMR Validation

This protocol is designed to definitively prove the regiochemistry of the isolated product.

  • Sample Preparation :

    • Weigh exactly 15.0 mg of the purified Methyl 2-chloro-4-cyano-6-fluorobenzoate.

    • Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer to a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary).

  • 1 H NMR Acquisition (400 MHz) :

    • Set relaxation delay (D1) to 2.0 seconds to ensure accurate integration.

    • Acquire 16 scans.

    • Validation Check: Ensure the OCH 3​ singlet integrates to exactly 3.0 relative to the sum of the two aromatic protons (2.0).

  • 19 F NMR Acquisition (376 MHz) :

    • Set the center frequency to approximately -110 ppm (typical for fluorinated benzoates).

    • Acquire 64 scans with a D1 of 2.0 seconds. Do not use proton decoupling initially; the JHF​ splitting pattern is required for regiochemical assignment.

  • 13 C NMR Acquisition (100 MHz) :

    • Utilize 1 H broadband decoupling (WALTZ-16).

    • Acquire a minimum of 512 scans with a D1 of 2.0 seconds to ensure adequate signal-to-noise for the quaternary carbons (C1, C2, C4, C6) and the cyano carbon (C≡N).

Protocol B: GC-MS Reaction Monitoring Workflow

This protocol is optimized for rapid, in-process tracking of the cyanation step, where regiochemistry is already established by the starting material.

  • Reaction Quenching & Extraction :

    • Extract a 50 µL aliquot from the cyanation reaction mixture.

    • Immediately quench into a biphasic mixture of 500 µL Ethyl Acetate (EtOAc) and 500 µL saturated aqueous NH 4​ Cl.

    • Vortex for 30 seconds and allow phase separation.

  • Sample Filtration :

    • Draw 200 µL of the upper organic layer and pass it through a short plug of anhydrous Na 2​ SO 4​ and silica gel to remove residual Pd catalyst and zinc salts. Dilute with an additional 800 µL of EtOAc.

  • GC-MS Parameters :

    • Column : HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Injection : 1 µL volume, Split ratio 1:50, Injector temperature 250°C.

    • Oven Program : Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 mins.

    • Detection : Electron Ionization (EI) at 70 eV. Scan range m/z 50–350.

  • Data Interpretation :

    • Monitor the disappearance of the bromo-intermediate (m/z 266/268/270 isotopic cluster) and the emergence of the cyano-product (m/z 213/215).

Conclusion

While GC-MS and Benchtop NMR offer rapid turnaround times for process monitoring, they cannot replace High-Field Multinuclear NMR for the structural validation of highly substituted halobenzenes. By leveraging the specific heteronuclear coupling constants ( 3JHF​ , 4JHF​ , and 1JCF​ ) inherent to Methyl 2-chloro-4-cyano-6-fluorobenzoate, researchers can establish a self-validating analytical package that guarantees regiochemical fidelity prior to advancing the intermediate in drug discovery pipelines.

References

  • BLD Pharm Ltd. New Product (02-17-2025)- Building block. Namiki-s.
  • Elucidating the mechanism of fluorinated extender unit loading for improved production of fluorine-containing polyketides. Proceedings of the National Academy of Sciences (PNAS).
  • 2,3,4-Trifluoroaniline | High-Purity Reagent. Benchchem.

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-chloro-4-cyano-6-fluorobenzoate proper disposal procedures

As a Senior Application Scientist, I understand that managing complex halogenated building blocks like Methyl 2-chloro-4-cyano-6-fluorobenzoate requires moving beyond basic safety data sheets. Proper disposal of this com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing complex halogenated building blocks like Methyl 2-chloro-4-cyano-6-fluorobenzoate requires moving beyond basic safety data sheets. Proper disposal of this compound demands a rigorous understanding of its chemical topology—specifically, the intersection of its halogenated substituents (chlorine and fluorine) and its aromatic nitrile group.

The following guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Hazard Causality

To design an effective disposal protocol, we must first deconstruct the molecule's reactive nodes. Methyl 2-chloro-4-cyano-6-fluorobenzoate is an aromatic nitrile heavily substituted with halogens.

Unlike aliphatic nitriles or inorganic cyanide salts, aromatic nitriles do not readily liberate free cyanide in vivo or under mild aqueous conditions [1]. However, the primary disposal risk arises during thermal destruction: the cyano group (-C≡N) decomposes into toxic nitrogen oxides (NOx), while the fluorine and chlorine atoms generate highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[1][2].

Table 1: Chemical Profile & Hazard Summary

Property / ParameterOperational Data
Chemical Name Methyl 2-chloro-4-cyano-6-fluorobenzoate
CAS Number 1258298-28-0[3]
Molecular Formula C9H5ClFNO2[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled), H335 (Respiratory irritation)[4]
EPA Waste Classification Halogenated Organic Waste (RCRA Compliant)[5]
Chemical Incompatibilities Strong oxidizers, strong acids/bases, reducing agents[1]

Operational Workflow & Waste Segregation Logic

The foundational rule of managing this compound is strict segregation . EPA guidelines dictate that wastes containing greater than 1,000 mg/kg of halogenated organic compounds (HOCs) must be isolated from standard non-halogenated organic waste[5].

The Causality of Segregation: Mixing halogenated waste with bulk non-halogenated solvents drastically increases disposal costs and poses severe environmental risks. Standard fuel-blending cement kilns cannot process halogens safely; doing so generates highly toxic dioxins and destroys exhaust infrastructure. Therefore, this compound must be routed exclusively to specialized high-temperature rotary kilns[5][6].

Workflow A Synthesis & Handling Methyl 2-chloro-4-cyano-6-fluorobenzoate B Waste Segregation: Halogenated Organic Stream A->B Liquid/Solid Waste C Temporary Storage: Vented, Flammable Cabinet B->C Containerization D EPA-Certified Transport (RCRA Compliant) C->D Manifesting E High-Temp Rotary Kiln Incineration (>1000°C) D->E Disposal F Caustic Scrubbing (Neutralize HF, HCl, NOx) E->F Off-gas Treatment

Operational workflow for the segregation and destruction of halogenated aromatic nitriles.

Table 2: Waste Segregation & Storage Matrix

Waste StreamCompatibility RulesStorage RequirementFinal Disposal Method
Halogenated Organics DO NOT MIX with non-halogenated solvents, acids, or bases[6].Vented flammable cabinet, HDPE or glass container[6].Rotary Kiln Incineration[2].
Solid Debris (Contaminated PPE, Sand)Compatible with other halogenated solid waste.Sealed, puncture-proof hazardous waste bin[6].Incineration[5].

Step-by-Step Disposal Procedures

To ensure a self-validating safety loop, laboratory personnel must follow these precise methodological steps when disposing of Methyl 2-chloro-4-cyano-6-fluorobenzoate:

Step 1: Point-of-Generation Segregation

  • Action: Immediately place any liquid or solid waste containing the compound into a designated "Halogenated Organic Waste" container.

  • Validation: Verify the absence of strong oxidizers or reducing agents in the container, as these can trigger violent exothermic reactions with the nitrile group[1].

Step 2: Containerization and Headspace Management

  • Action: Use chemically compatible containers, preferably glass or high-density polyethylene (HDPE). Fill liquid waste containers to no more than 75% to 80% of their total capacity[6][7].

  • Causality: Leaving 1-2 inches of headspace allows for vapor expansion during ambient temperature fluctuations. This prevents container rupture and subsequent exposure to the compound's respiratory irritants (H335)[4][6].

Step 3: Labeling and RCRA Manifesting

  • Action: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Clearly list "Methyl 2-chloro-4-cyano-6-fluorobenzoate" and explicitly check the "Halogenated" box.

  • Causality: Accurate manifesting is legally required under RCRA (40 CFR 268). It ensures the commercial disposal facility routes the waste to a rotary kiln incinerator rather than a standard fuel-blending facility[5].

Step 4: High-Temperature Incineration (Facility Level)

  • Action: Transport the waste via an EPA-permitted vendor for rotary kiln incineration at temperatures exceeding 1000°C, followed by caustic scrubbing[2].

  • Causality: The extreme temperature ensures the complete cleavage of the stable aromatic ring. The caustic scrubber (utilizing sodium hydroxide or calcium hydroxide) is strictly necessary to neutralize the highly corrosive HF and HCl off-gases generated from the fluorine and chlorine substituents[2].

Emergency Response & Spill Management

In the event of an accidental release, standard organic spill protocols are insufficient due to the halogenated nature of the compound.

SpillResponse S1 Spill Detected S2 Assess Scale & Don PPE S1->S2 S3 Containment (Sand/Vermiculite) S2->S3 S4 Mechanical Collection (Non-sparking) S3->S4 S5 Transfer to Halogenated Waste Container S4->S5 S6 Surface Decon (Alkaline Wash) S5->S6

Step-by-step emergency response pathway for halogenated aromatic nitrile spills.

Spill Response Protocol:

  • Assess & Protect: Evacuate non-essential personnel. Don appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves (nitrile or neoprene), and safety goggles to protect against serious eye and respiratory irritation[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.

    • Causality: Combustible absorbents (like paper towels) must be avoided. They complicate the fuel-value matrix during commercial incineration and may react unpredictably with mixed halogenated organic waste[5].

  • Mechanical Collection: Use non-sparking tools to sweep up the absorbed mixture. Place the material into a heavy-duty, sealable hazardous waste bag or a dedicated solid waste drum.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any residual acidic byproducts, then collect the wash water as halogenated aqueous waste[8].

References

  • Guidechem. "Methyl 2-chloro-4-cyano-6-fluorobenzoate 1258298-28-0 wiki". Guidechem Chemical Database.
  • AiFChem. "1258298-29-1 | 2-Chloro-4-cyano-6-fluorobenzoic acid Safety Data". AiFChem Product Information.
  • Nipissing University. "Hazardous Materials Disposal Guide". Environmental Protection Act (EPA) Compliance.
  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide". University of Tennessee.
  • UW Oshkosh. "Guide to Classifying Unwanted Materials". Environmental Health and Safety.
  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste".
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".
  • Santa Cruz Biotechnology. "2,3-Dichloro-5,6-dicyanobenzoquinone Safety Data Sheet (Aromatic Nitriles)".
  • SD Fine-Chem. "O-TOLUNITRILE Safety Data Sheet".

Sources

Handling

Personal protective equipment for handling Methyl 2-chloro-4-cyano-6-fluorobenzoate

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for Methyl 2-chloro-4-cyano-6-fluorobenzoate, a substituted benzonitrile derivative. Moving beyond a simple checklist, this document explains the causality behind each procedural step, grounding safety protocols in scientific principles to ensure a self-validating system of laboratory practice.

Understanding the Hazard Profile

Methyl 2-chloro-4-cyano-6-fluorobenzoate is a combustible liquid that is harmful if swallowed and is suspected of damaging fertility or the unborn child. It is also harmful to aquatic life.[1] The presence of halogen (chlorine and fluorine) and cyano functional groups on the aromatic ring activates it towards nucleophilic attack, a key consideration in its reactivity and handling. The combination of these groups necessitates a multi-faceted approach to personal protection and handling to mitigate risks of exposure and unintended reactions.

Table 1: Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 4H227: Combustible liquid
Acute toxicity (Oral)Category 4H302: Harmful if swallowed
Reproductive toxicityCategory 2H361: Suspected of damaging fertility or the unborn child
Short-term (acute) aquatic hazardCategory 3H402: Harmful to aquatic life
Source: Sigma-Aldrich Safety Data Sheet.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against exposure. The following recommendations are based on the known hazards of halogenated aromatic compounds and substituted benzonitriles.

Eye and Face Protection
  • Standard Laboratory Use: Chemical splash goggles are mandatory at all times when handling Methyl 2-chloro-4-cyano-6-fluorobenzoate.

  • Procedures with Splash Potential: When transferring larger volumes (>500 mL) or performing reactions with a risk of splashing, a face shield must be worn in addition to chemical splash goggles.[2]

Hand Protection

The choice of glove material is critical due to the potential for skin absorption and the varied resistance of different materials to halogenated solvents.

  • Incidental Contact: For tasks with minimal risk of direct contact, such as handling a sealed container, double-gloving with nitrile gloves is a suitable precaution. Nitrile gloves provide good general resistance and are a good indicator of a tear or puncture.

  • Extended Contact or Immersion: For procedures involving potential prolonged contact or immersion, such as during a spill cleanup or when handling unsealed containers for extended periods, Butyl rubber gloves are recommended. While some sources indicate poor performance of butyl rubber with halogenated hydrocarbons, they offer excellent protection against a wide range of other chemicals, including acids and bases that may be used in conjunction with this compound.[3] However, it is crucial to note that aromatic and halogenated hydrocarbons can attack many glove materials.[4] Therefore, gloves should be inspected before each use and replaced immediately if signs of degradation or contamination are observed.

Table 2: Glove Selection Rationale

Glove MaterialRecommended Use CaseRationale
Nitrile Incidental contact, double-glovedExcellent for general use, provides good splash protection and is a good indicator of breaches.
Butyl Rubber Extended contact, spill cleanupOffers superior resistance to many acids, bases, and other reagents that may be used in the workflow.
Body Protection
  • A flame-resistant lab coat must be worn and fully buttoned at all times.

  • Long pants and closed-toe shoes are mandatory.

  • For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection

All handling of Methyl 2-chloro-4-cyano-6-fluorobenzoate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge may be required. Adherence to your institution's respiratory protection program is mandatory in such cases.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Receive Receive & Inspect Container Store Store in Ventilated Area Receive->Store Prep_Work Prepare Work Area in Fume Hood Store->Prep_Work Don_PPE Don Appropriate PPE Prep_Work->Don_PPE Weigh Weighing Don_PPE->Weigh Dissolve Dissolution Weigh->Dissolve Reaction Reaction & Monitoring Dissolve->Reaction Quench Reaction Quenching (if applicable) Reaction->Quench Decontaminate Decontaminate Glassware & Surfaces Quench->Decontaminate Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Waste Segregate & Dispose of Waste Doff_PPE->Waste

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for any signs of damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2]

    • Keep the container tightly closed.

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Preparation:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.

    • Prepare your work area within a certified chemical fume hood.

    • Have a spill kit readily available.

  • Handling:

    • Don the appropriate PPE as outlined in Section 2.

    • When weighing the solid, do so in the fume hood and handle it carefully to avoid creating dust.

    • For dissolution, add the solid to the solvent slowly and stir to avoid splashing.

    • If heating the substance, use a well-controlled heating mantle and monitor the temperature closely. Avoid open flames.

  • Reaction Quenching:

    • Reactions involving this compound may require quenching. This should be done cautiously, especially if reactive reagents have been used.

    • Quenching should be performed by slowly adding the quenching agent (e.g., water, isopropanol) to the cooled reaction mixture under an inert atmosphere if necessary.

Disposal Plan: Segregation is Key

Proper disposal is a critical final step to ensure safety and environmental protection.

  • Waste Segregation: All waste containing Methyl 2-chloro-4-cyano-6-fluorobenzoate must be segregated as halogenated organic waste .[5] It should not be mixed with non-halogenated organic waste.[5]

  • Waste Containers: Use designated, properly labeled, and sealed containers for halogenated waste.[5]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.

  • Disposal Method: Dispose of all waste through your institution's hazardous waste management program. Do not pour any amount down the drain.

Emergency Procedures: Spill and Exposure Management

Small Spill (a few milliliters on a lab bench)
  • Alert and Isolate: Alert nearby personnel and restrict access to the area.

  • Personal Protection: Ensure you are wearing the appropriate PPE, including double nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[6]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as halogenated organic waste.

Large Spill (outside of a fume hood or a significant volume)
  • Evacuate: Immediately evacuate the area.

  • Alert: Alert your supervisor and your institution's emergency response team (e.g., Environmental Health and Safety).

  • Isolate: Close the doors to the laboratory and post a warning sign.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion

Methyl 2-chloro-4-cyano-6-fluorobenzoate is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. By understanding the hazards, utilizing appropriate personal protective equipment, following a systematic operational plan, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. This guide is intended to supplement, not replace, your institution's Chemical Hygiene Plan and other safety protocols. Always consult your institution's specific safety guidelines and the Safety Data Sheet before working with any new chemical.

References

  • Sigma-Aldrich.
  • University of Illinois Urbana-Champaign, Division of Research Safety. Hazardous Waste Segregation. [Link]

  • University of California, Los Angeles, Environmental Health & Safety. Spill Cleanup Quick Reference. [Link]

  • OSHA. Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]

  • NIOSH. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • OSHA. OSHA Glove Selection Chart. [Link]

  • University of California, Berkeley, Environmental Health & Safety. Glove Selection Guide. [Link]

  • University of California, San Diego, Environmental Health & Safety. Resistance To Chemicals of Common Glove Materials. [Link]

  • Braun Research Group, University of Illinois at Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. [Link]

  • University of Tennessee, Knoxville, Environmental Health and Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Westlab. 8 Steps to Handling a Laboratory Chemical Spill. [Link]

  • Texas A&M University-Texarkana. Spill Management Procedure. [Link]

  • Brunelli, F., Ceresa, C., Fracchia, L., & Aprile, S. (2024).
  • Ingold, C.K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • PubChem. 2-Chloro-4-cyano-6-fluorobenzoic acid. [Link]

  • Braun Research Group, University of Illinois at Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.